molecular formula C26H20ClFN8O B12396836 PI3K|A-IN-14

PI3K|A-IN-14

Cat. No.: B12396836
M. Wt: 514.9 g/mol
InChI Key: ZNCDEDBKQOCMSJ-AWEZNQCLSA-N
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Description

Overview of PI3K Family and Isoforms

The PI3K family is divided into three main classes (Class I, Class II, and Class III) based on their primary structure, regulation, and in vitro lipid substrate specificity. wikipedia.orgnih.gov

Class I PI3Ks (IA and IB)

Class I PI3Ks are the most extensively studied and are heterodimers composed of a catalytic and a regulatory subunit. proteopedia.orgucl.ac.uk They are responsible for the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3), a key second messenger that recruits downstream signaling proteins. nih.gov This class is further subdivided into Class IA and Class IB based on their activation mechanisms. wikipedia.orgashpublications.org

Class IA PI3Ks are typically activated by receptor tyrosine kinases (RTKs). wikipedia.orgnih.gov They consist of one of three catalytic subunits (p110α, p110β, or p110δ) associated with one of five regulatory subunits (p85α, p85β, p55α, p55γ, or p50α). nih.govwikipedia.org The p110α and p110β isoforms are ubiquitously expressed, while p110δ expression is primarily restricted to leukocytes. nih.gov Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common in many cancers, leading to increased kinase activity. wikipedia.org The compound PI3Kα-IN-14 is a selective inhibitor of the p110α isoform, with an IC50 of 0.14 nM, demonstrating its high potency and specificity for this particular catalytic subunit. medchemexpress.com

Class IB PI3Ks are activated by G-protein-coupled receptors (GPCRs). wikipedia.org This subclass consists of the p110γ catalytic subunit, which associates with either the p101 or p87 regulatory subunit. nih.govashpublications.org

Class I PI3K Isoforms and their Characteristics
SubclassCatalytic SubunitRegulatory Subunit(s)Primary ActivatorTissue Distribution
IAp110α (PIK3CA)p85α, p85β, p55α, p55γ, p50αReceptor Tyrosine Kinases (RTKs)Ubiquitous
IAp110β (PIK3CB)p85α, p85β, p55α, p55γ, p50αReceptor Tyrosine Kinases (RTKs)Ubiquitous
IAp110δ (PIK3CD)p85α, p85β, p55α, p55γ, p50αReceptor Tyrosine Kinases (RTKs)Primarily Leukocytes
IBp110γ (PIK3CG)p101, p87G-protein-coupled Receptors (GPCRs)Primarily Leukocytes

Class III PI3Ks

Class III PI3Ks consist of a single catalytic subunit, Vps34, which is the only PI3K expressed in all eukaryotic cells. wikipedia.org In humans, Vps34 is encoded by the PIK3C3 gene and associates with a regulatory subunit, p150 (Vps15). wikipedia.org The primary function of Class III PI3K is to produce phosphatidylinositol-3-phosphate (PI(3)P) from PI. wikipedia.org This class is primarily involved in protein and vesicle trafficking, particularly in processes like endosomal sorting and autophagy. wikipedia.orgnih.gov

Physiological Roles of PI3K Signaling

The PI3K signaling pathway is a fundamental cascade that regulates a multitude of cellular processes essential for normal tissue development and homeostasis. nih.gov Dysregulation of this pathway is implicated in a wide range of human diseases, including cancer and metabolic disorders.

Cellular Growth and Proliferation Regulation

The PI3K/Akt pathway is a major driver of cell growth and proliferation. frontiersin.org Upon activation by growth factors, PI3K generates PIP3, which in turn activates the serine/threonine kinase Akt. cellsignal.com Activated Akt can then phosphorylate a variety of downstream targets that promote protein synthesis and cell cycle progression. For instance, Akt activates the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis. The pathway also influences the expression of cell cycle regulators, such as cyclin D1, and inhibits cyclin-dependent kinase inhibitors like p27, thereby facilitating the transition from the G1 to the S phase of the cell cycle. The potent anti-proliferative activities of PI3Kα-IN-14 against various tumor-derived cell lines, such as PC-3, HCT-116, and U87-MG, underscore the critical role of the PI3Kα isoform in promoting cancer cell proliferation. medchemexpress.com

Cellular Motility and Migration

The PI3K pathway is a central regulator of cell movement. consensus.appresearchgate.net It orchestrates the necessary changes in the cell's internal scaffolding, the cytoskeleton, that allow for migration. consensus.app Activation of PI3K signaling leads to the regulation of cytoskeletal and membrane rearrangements, a process essential for cell motility. consensus.appnih.gov This is achieved in part by activating small GTPases from the Rho and Arf families, which are critical for the dynamic assembly and disassembly of actin filaments that drive cellular protrusions and enable directed movement. consensus.app The PI3K/Akt pathway, in particular, enhances the migratory and invasive capabilities of cells. consensus.appnih.gov

Metabolism (e.g., glucose uptake, lipid synthesis, nucleotide production, protein synthesis)

The PI3K/Akt/mTOR pathway is a master regulator of cellular metabolism, coordinating anabolic processes with nutrient availability. amegroups.orgresearchgate.netnih.gov

Glucose Metabolism: The pathway promotes glucose uptake from the bloodstream into cells by facilitating the movement of glucose transporters (like GLUT1 and GLUT4) to the cell membrane. amegroups.orgnih.govnih.gov It also activates key glycolytic enzymes, thereby influencing the rate of glycolysis. researchgate.netnih.gov

Protein Synthesis: A major downstream effector of PI3K/Akt signaling is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, is a potent stimulator of protein synthesis. nih.gov

Lipid Synthesis: The pathway promotes the synthesis of lipids through the activation of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in lipid production. amegroups.orgnih.gov

Nucleotide Production: By driving glycolysis and the pentose (B10789219) phosphate (B84403) pathway, PI3K signaling provides the necessary precursors for the synthesis of nucleotides, the building blocks of RNA and DNA. nih.gov

Apoptosis Regulation

A fundamental role of the PI3K/Akt signaling pathway is the promotion of cell survival by actively inhibiting apoptosis, or programmed cell death. portlandpress.comcellsignal.com Activation of this pathway is a critical pro-survival signal that counteracts apoptotic stimuli. portlandpress.com The downstream kinase Akt phosphorylates and inactivates several pro-apoptotic proteins, including members of the Bcl-2 family like Bad and Bax, as well as caspase-9. cellsignal.comnih.gov By inhibiting these key components of the apoptotic machinery, the PI3K pathway ensures cell viability. cellsignal.com Consequently, the overactivation of this pathway can lead to resistance to apoptosis, a hallmark of cancer. nih.gov

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process that is critically dependent on PI3K signaling. nih.govnih.gov The pathway is engaged by numerous pro-angiogenic signals, including vascular endothelial growth factor (VEGF) and angiopoietins. nih.govtandfonline.com In endothelial cells, which line the blood vessels, PI3K signaling is essential for proliferation, migration, and survival—all requisite steps for sprouting new vessels. nih.govfrontiersin.org The pathway also modulates angiogenesis by inducing the expression of hypoxia-inducible factor-1 (HIF-1), a transcription factor that drives the production of VEGF. nih.govresearchgate.net

Immune Cell Function

The PI3K pathway plays a pivotal role in regulating the immune system. numberanalytics.comresearchgate.net It is intricately involved in the activation, proliferation, differentiation, and survival of various immune cells, including T cells and B cells. numberanalytics.comnumberanalytics.com The pathway integrates signals from multiple immune receptors to coordinate immune responses. researchgate.net Furthermore, PI3K signaling modulates the function of innate immune cells, such as macrophages and dendritic cells, and regulates the production of cytokines, which are signaling molecules that orchestrate the inflammatory response. numberanalytics.complos.org Dysregulation of PI3K signaling is implicated in various immunological disorders, including autoimmune diseases. numberanalytics.com

Aberrant PI3K Pathway Activation in Disease States

Given its central role in fundamental cellular processes, it is not surprising that aberrant activation of the PI3K pathway is a common feature in a wide range of human diseases, including cancer. nih.govontosight.ai

Oncogenic Dysregulation of PI3K Activity

The PI3K/Akt pathway is one of the most frequently hyperactivated signaling networks in human cancer. nih.govontosight.ai This oncogenic dysregulation drives tumorigenesis by promoting uncontrolled cell proliferation and survival. nih.gov There are several mechanisms by which this pathway becomes constitutively active in tumors:

Mutations in PIK3CA : The gene PIK3CA, which encodes the p110α catalytic subunit of PI3K, is frequently mutated in many solid tumors. mdpi.comnih.gov These gain-of-function mutations lead to a constitutively active enzyme, resulting in constant downstream signaling. nih.govnih.gov

Loss of PTEN : The tumor suppressor PTEN (phosphatase and tensin homolog) is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3. nih.gov Loss-of-function mutations or deletions of the PTEN gene are common in cancer and lead to the accumulation of PIP3 and sustained activation of the pathway. nih.govontosight.ai

Receptor Tyrosine Kinase Activation : Amplification or activating mutations of upstream receptor tyrosine kinases can also lead to persistent PI3K signaling. mdpi.com

This constant signaling contributes significantly to the hallmarks of cancer, including sustained proliferation, resistance to cell death, invasion, and metastasis. nih.gov

Research Findings on PI3Kα-IN-14

Cell LineCancer TypeIC50 (μM)Effect
PC-3 Prostate Cancer0.28Anti-proliferative
HCT-116 Colorectal Cancer0.57Anti-proliferative
U87-MG Glioblastoma1.37Anti-proliferative, G1 Arrest, Apoptosis

This table presents in vitro data on the anti-proliferative activity of PI3Kα-IN-14 against various tumor-derived cell lines. Data sourced from MedchemExpress. medchemexpress.com

Involvement in Inflammatory Processes

The PI3K signaling pathway is a pivotal regulator of the inflammatory response. nih.gov It is involved in the recruitment and activation of various immune cells, including macrophages and leukocytes, to sites of inflammation. mdpi.com The different isoforms of Class I PI3Ks play distinct but sometimes overlapping roles in immunity. For instance, PI3Kδ and PI3Kγ are highly expressed in leukocytes and are crucial for the function of both the innate and adaptive immune systems. nih.gov

Activation of the PI3K/Akt pathway can modulate the production of inflammatory mediators. It can influence the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The pathway exerts this control, in part, by regulating the activity of transcription factors like nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

Furthermore, PI3K signaling is instrumental in the polarization of macrophages, which can adopt different functional phenotypes. The pathway can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is involved in the resolution of inflammation. nih.gov Conversely, in certain contexts, sustained PI3K activation can contribute to chronic inflammatory states. mdpi.com The inhibition of specific PI3K isoforms is therefore being explored as a therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov

Role in Metabolic Disorders

The PI3K signaling pathway is a central node in the regulation of metabolism, particularly in response to insulin (B600854). nih.gov In metabolic tissues such as the liver, adipose tissue, and skeletal muscle, the activation of the PI3K/Akt pathway downstream of the insulin receptor is essential for maintaining glucose homeostasis. nih.gov

In adipose tissue, PI3K signaling promotes glucose uptake by regulating the translocation of the glucose transporter GLUT4 to the cell surface. mdpi.com It also stimulates lipogenesis (the formation of fat) and suppresses lipolysis (the breakdown of fat). nih.gov In the liver, the pathway promotes glycogen (B147801) synthesis and lipid biosynthesis while inhibiting glucose production (gluconeogenesis). nih.gov

Dysregulation of the PI3K/Akt pathway is a hallmark of metabolic disorders such as obesity and type 2 diabetes. In states of obesity, a condition of chronic low-grade inflammation, often termed "meta-inflammation," can develop in adipose tissue. researchgate.netmdpi.com This inflammatory environment can lead to the impairment of insulin signaling and the development of insulin resistance, where cells become less responsive to insulin's effects. mdpi.com This impaired PI3K/Akt signaling contributes to elevated blood glucose levels and other metabolic complications. nih.gov

Interestingly, research suggests that sustained activity of the PI3K signaling pathway in adipose tissue macrophages (ATMs) could be beneficial, promoting a specialized "good" ATM phenotype that helps to scavenge and break down lipids, thereby preventing their harmful accumulation in other tissues. drugtargetreview.com This highlights the complex and tissue-specific roles of the PI3K pathway in metabolic health and disease.

Research Findings on PI3Kα-IN-14

While direct studies on PI3Kα-IN-14 in the context of inflammation and metabolic disorders are not extensively documented in publicly available research, its high selectivity for the PI3Kα isoform allows for inferences based on the known functions of this specific isoform.

ParameterValueCell Lines Tested
IC₅₀ (PI3Kα) 0.14 nMN/A
Anti-proliferative IC₅₀ 0.28 µMPC-3 (Prostate Cancer)
0.57 µMHCT-116 (Colon Cancer)
1.37 µMU87-MG (Glioblastoma)

Data sourced from MedchemExpress. medchemexpress.com

The potent and selective inhibition of PI3Kα by PI3Kα-IN-14 makes it a valuable chemical probe for dissecting the specific contributions of this isoform to various cellular processes, including those that are dysregulated in inflammatory and metabolic diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20ClFN8O

Molecular Weight

514.9 g/mol

IUPAC Name

1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1

InChI Key

ZNCDEDBKQOCMSJ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Canonical SMILES

CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Origin of Product

United States

Molecular Mechanisms of Pi3k Pathway Activation and Regulation

Upstream Regulators of PI3K Activity

The activation of PI3K is primarily driven by cell surface receptors that, upon ligand binding, trigger the recruitment and activation of PI3K enzymes at the plasma membrane. cusabio.comnih.gov

A major route for PI3K activation is through Receptor Tyrosine Kinases (RTKs). nih.govnih.gov These receptors bind to a variety of growth factors and hormones. creative-diagnostics.com Upon binding, RTKs form dimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. creative-diagnostics.comwalshmedicalmedia.com These newly phosphorylated tyrosine residues act as docking sites for the regulatory subunit of PI3K (p85), which in turn activates the catalytic subunit (p110). creative-diagnostics.comwalshmedicalmedia.com This process is essential for signaling pathways that control cell proliferation, differentiation, and survival. nih.gov

G-Protein Coupled Receptors (GPCRs) represent another significant class of upstream regulators for the PI3K pathway. nih.govnih.gov When a ligand binds to a GPCR, it activates associated heterotrimeric G-proteins. ahajournals.org The Gβγ subunits, released after activation, can directly interact with and activate certain PI3K isoforms (Class IB). nih.gov This interaction is crucial for mediating cellular responses to a wide range of stimuli, including chemokines and neurotransmitters. nih.govspandidos-publications.com

The Ras family of small GTPases are key signaling proteins that also function as upstream regulators of PI3K. nih.govwikipedia.org Activated Ras proteins, in their GTP-bound state, can directly bind to the catalytic subunit of PI3K (p110α), enhancing its lipid kinase activity. creative-diagnostics.comnih.govmdpi.com This interaction is a critical step in pathways that lead to cell growth, cytoskeletal reorganization, and is often dysregulated in cancer. mdpi.comnih.gov

The insulin (B600854) receptor and the insulin-like growth factor receptor (IGFR) are specialized RTKs that are potent activators of the PI3K pathway, central to metabolic regulation. wikipedia.orgbioscientifica.com Upon binding insulin or IGF-1, these receptors autophosphorylate and recruit insulin receptor substrate (IRS) proteins. nih.govnih.gov Phosphorylated IRS proteins then serve as docking platforms for the PI3K regulatory subunit, leading to the activation of the PI3K/Akt signaling cascade, which is fundamental for glucose metabolism and cell growth. nih.govresearchgate.netsyndevrx.com

Phosphoinositide Metabolism and Second Messenger Generation

The central function of activated PI3K is to generate lipid second messengers that propagate the signal downstream within the cell. taylorandfrancis.com

Once activated at the plasma membrane, PI3K catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the 3-position of the inositol (B14025) ring. rsc.orgreactome.org This reaction produces the critical second messenger, phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). creative-diagnostics.comnih.gov The accumulation of PI(3,4,5)P3 at the inner leaflet of the plasma membrane serves as a docking site for proteins containing Pleckstrin Homology (PH) domains, most notably the kinase Akt (also known as Protein Kinase B). cusabio.comresearchgate.net The recruitment and subsequent activation of Akt are pivotal for executing the majority of the downstream effects of the PI3K pathway. cellsignal.comresearchgate.net The levels of PI(3,4,5)P3 are tightly controlled and its dephosphorylation by the phosphatase PTEN terminates the signal. wikipedia.orgontosight.ai

Interactive Data Table: Key Regulators and Components of the PI3K Pathway

CategoryComponentFunction
Upstream Regulators Receptor Tyrosine Kinases (RTKs)Bind growth factors, autophosphorylate, and recruit PI3K. creative-diagnostics.comnih.gov
G-Protein Coupled Receptors (GPCRs)Activate G-proteins, leading to PI3K activation via Gβγ subunits. nih.govnih.gov
Ras GTPasesDirectly bind and enhance the catalytic activity of PI3K p110α. creative-diagnostics.commdpi.com
Insulin/IGF-1 ReceptorsMediate metabolic signals by recruiting IRS proteins to activate PI3K. nih.govnih.gov
Core Mechanism PI3K EnzymePhosphorylates PI(4,5)P2 to generate PI(3,4,5)P3. rsc.orgreactome.org
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)Substrate for PI3K. nih.gov
Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3)Second messenger that recruits downstream effectors like Akt. cusabio.comresearchgate.net
Downstream Effectors Akt (Protein Kinase B)Key kinase activated by PI(3,4,5)P3, mediating cell survival and growth. cellsignal.comresearchgate.net
Negative Regulators PTEN PhosphataseDephosphorylates PI(3,4,5)P3 to terminate the signal. wikipedia.orgontosight.ai

Recruitment of Pleckstrin Homology (PH) Domain-Containing Effectors

The generation of PIP3 at the cell membrane creates a high-affinity binding site for proteins that contain a specific protein module known as the Pleckstrin Homology (PH) domain. nih.govbiologists.com This domain allows for the rapid translocation of cytosolic proteins to the membrane, where they can be activated and participate in downstream signaling. pnas.orgnih.gov

Several key effector proteins in the PI3K pathway, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), possess PH domains. nih.govmdpi.com The binding of their PH domains to PIP3 is a crucial step that co-localizes these kinases at the plasma membrane, facilitating their subsequent activation. mdpi.comresearchgate.net By inhibiting the production of PIP3, a compound like PI3Kα-IN-14 prevents the membrane recruitment of these PH domain-containing effectors, thereby blocking the propagation of the signal.

Key Downstream Effectors of PI3K Signaling

Once initiated, the PI3K signal is transduced through a series of downstream effector molecules that regulate a wide array of fundamental cellular functions, including transcription, translation, proliferation, growth, and survival. cusabio.com The central node in this downstream cascade is the kinase Akt, which, once activated, phosphorylates a multitude of substrates to orchestrate these complex cellular responses. wikipedia.org

AKT/Protein Kinase B (PKB) Activation and Phosphorylation

Akt/PKB is a serine/threonine protein kinase that acts as a critical regulator of cell survival and proliferation. nih.gov Its activation is a multi-step process that begins with its recruitment to the plasma membrane via its PH domain binding to PIP3. biologists.com For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in its activation loop and Serine 473 (Ser473) in its C-terminal hydrophobic motif. mdpi.combiologists.com This dual phosphorylation stabilizes the active conformation of the kinase, allowing it to phosphorylate its numerous downstream targets. biologists.com

Table 1: Research Findings on PI3Kα-IN-14 This table presents inhibitory concentration data for PI3Kα-IN-14 against the PI3Kα enzyme and its anti-proliferative effects on various tumor-derived cell lines.

Parameter Target/Cell Line Value
IC₅₀ PI3Kα 0.14 nM
IC₅₀ PC-3 (Prostate Cancer) 0.28 µM
IC₅₀ HCT-116 (Colon Cancer) 0.57 µM
IC₅₀ U87-MG (Glioblastoma) 1.37 µM

Data sourced from MedchemExpress. medchemexpress.com

PDK1-mediated Phosphorylation (Thr308)

Following the co-localization of Akt and PDK1 at the plasma membrane through their binding to PIP3, PDK1 phosphorylates Akt at the Thr308 residue within the activation loop. thermofisher.comcellsignal.com This phosphorylation event is a critical step that partially activates Akt. creative-diagnostics.commdpi.com Studies have shown that phosphorylation at Thr308 is indispensable for Akt's kinase activity; its absence completely abolishes the enzyme's function. nih.govnih.gov Therefore, by preventing the formation of PIP3, PI3Kα inhibitors directly block the PDK1-mediated phosphorylation of Akt at Thr308. biologists.com

mTORC2-mediated Phosphorylation (Ser473)

For maximal activation, Akt requires a second phosphorylation at Ser473. thermofisher.com This phosphorylation is primarily carried out by the mammalian Target of Rapamycin (B549165) Complex 2 (mTORC2). cellsignal.comontosight.ai The precise mechanism by which PI3K signaling leads to mTORC2 activation is complex, but it is established that mTORC2 is the principal kinase responsible for this event. nih.govnih.gov Phosphorylation at Ser473 is thought to fully activate Akt and may also influence its substrate selectivity. mdpi.comaacrjournals.org Inhibition of the upstream PI3Kα by PI3Kα-IN-14 would consequently suppress this mTORC2-mediated phosphorylation, preventing the full activation of Akt.

Mammalian Target of Rapamycin (mTOR) Complexes (mTORC1 and mTORC2)

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. nih.govwikipedia.org mTOR operates within two distinct multiprotein complexes, known as mTORC1 and mTORC2. nih.govresearchgate.net

mTORC1 is composed of mTOR, Raptor, and mLST8 and is sensitive to nutrients and growth factors. wikipedia.orgresearchgate.net It is a key downstream effector of Akt. Akt can phosphorylate and inactivate TSC2, an inhibitor of mTORC1, and also directly phosphorylate PRAS40, another mTORC1 inhibitor, leading to mTORC1 activation. cellsignal.com Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net

mTORC2 consists of mTOR, Rictor, mSIN1, and mLST8. wikipedia.orgresearchgate.net As mentioned, its primary role in this pathway is to phosphorylate and fully activate Akt at Ser473. nih.govresearchgate.net It also plays a role in regulating the actin cytoskeleton. nih.gov

By inhibiting the PI3K/Akt axis, PI3Kα-IN-14 indirectly leads to the downregulation of mTORC1 activity and disrupts the feedback loops involving mTORC2 and Akt activation.

Forkhead Box O (FOXO) Transcription Factors Regulation

The Forkhead Box O (FOXO) family of transcription factors are critical regulators of genes involved in apoptosis, cell-cycle arrest, and metabolism. uu.nlkegg.jp FOXO proteins are major downstream targets of the PI3K/Akt signaling pathway. researchgate.net

In the presence of survival signals, activated Akt phosphorylates FOXO proteins at three conserved residues. kegg.jp This phosphorylation creates a binding site for 14-3-3 proteins, which causes the FOXO transcription factor to be exported from the nucleus to the cytoplasm. kegg.jp This sequestration in the cytoplasm prevents FOXO from binding to the promoters of its target genes, thereby inhibiting the transcription of pro-apoptotic and cell-cycle inhibitory proteins. uu.nlfrontiersin.org When the PI3K/Akt pathway is blocked by an inhibitor like PI3Kα-IN-14, Akt is not activated, and FOXO proteins remain unphosphorylated. researchgate.net Consequently, FOXO factors stay in the nucleus, where they can actively transcribe genes that suppress cell proliferation and promote apoptosis. frontiersin.org

Table 2: Mentioned Compounds

Compound Name Abbreviation / Synonym
PI3Kα-IN-14 Compound F8
Phosphatidylinositol-4,5-bisphosphate PIP2
Phosphatidylinositol-3,4,5-trisphosphate (B10852661) PIP3
Wortmannin -

Ribosomal Protein S6 Kinase (S6K) Activation

The activation of Ribosomal Protein S6 Kinase (S6K) is a critical event downstream of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors or other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Akt then phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 directly phosphorylates S6K at multiple sites, with phosphorylation at threonine 389 (T389) being a key step for its full activation.

Once activated, S6K phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6). This phosphorylation is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for components of the translational machinery, such as ribosomal proteins and elongation factors. This process ultimately leads to an increase in protein synthesis and cell size, contributing to cell growth and proliferation. The activation of S6K serves as a key indicator of mTORC1 activity and is a focal point for therapeutic intervention in diseases characterized by aberrant PI3K signaling.

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1)

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1) is another crucial downstream effector of the PI3K/Akt/mTORC1 pathway that plays a pivotal role in the regulation of protein synthesis. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic translation initiation factor 4E (eIF4E). This binding prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation.

The activation of mTORC1, through the PI3K/Akt signaling axis, leads to the hyperphosphorylation of 4EBP1 at multiple serine and threonine residues. This hyperphosphorylation causes a conformational change in 4EBP1, leading to its dissociation from eIF4E. Once released, eIF4E can bind to eIF4G and eIF4A to form the active eIF4F complex. This complex then recruits the 40S ribosomal subunit to the 5' cap of mRNAs, initiating their translation. By controlling the availability of eIF4E, the PI3K/mTORC1/4EBP1 axis selectively regulates the translation of mRNAs that are crucial for cell growth, proliferation, and survival, including those encoding for proteins like c-myc and cyclin D1.

Regulation of Glucose Transporters (GLUTs)

The PI3K pathway is a central regulator of glucose metabolism, in large part through its control over the trafficking of glucose transporters (GLUTs) to the plasma membrane. The most well-studied example is the regulation of GLUT4, the primary insulin-responsive glucose transporter in adipose tissue and muscle cells. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Upon insulin stimulation, the activation of the PI3K/Akt pathway triggers a signaling cascade that promotes the translocation of these GLUT4-containing vesicles to the cell surface.

Akt phosphorylates several downstream targets to facilitate this process, including the AS160 (Akt substrate of 160 kDa) protein. Phosphorylation of AS160 inactivates its Rab-GTPase activating protein (GAP) activity, leading to the activation of Rab GTPases that are critical for the movement and fusion of GLUT4 vesicles with the plasma membrane. The increased presence of GLUT4 at the cell surface enhances the uptake of glucose from the bloodstream into the cells. The PI3K pathway also influences the expression of other glucose transporters, such as GLUT1, which is responsible for basal glucose uptake in many cell types.

Rho GTPases (e.g., Rac1)

The PI3K pathway and Rho family GTPases, such as Rac1, are intricately linked and engage in significant crosstalk to regulate a variety of cellular functions, including cell migration, cytoskeletal organization, and cell proliferation. PI3K can be activated by and can also activate Rho GTPases. The product of PI3K, PIP3, serves as a docking site for guanine (B1146940) nucleotide exchange factors (GEFs) that contain pleckstrin homology (PH) domains. These GEFs, such as P-Rex1, are activated upon binding to PIP3 and subsequently catalyze the exchange of GDP for GTP on Rac1, leading to its activation.

Once activated, Rac1 can influence the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are essential for cell motility. Furthermore, activated Rac1 can contribute to a positive feedback loop by further stimulating PI3K activity. This reciprocal regulation between PI3K and Rac1 is crucial for processes such as directed cell migration in response to chemoattractants. Dysregulation of this crosstalk is often implicated in cancer metastasis.

Negative Regulation of PI3K Signaling

To maintain cellular homeostasis and prevent uncontrolled cell growth, the PI3K signaling pathway is tightly controlled by negative regulators. These molecules act to counterbalance the activity of PI3K and its downstream effectors.

Phosphatase and Tensin Homolog (PTEN) Activity

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor and the primary negative regulator of the PI3K signaling pathway. PTEN is a lipid phosphatase that directly antagonizes the action of PI3K. It achieves this by dephosphorylating the 3' position of the inositol ring of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).

This action terminates the PI3K signal by removing the docking sites for PH domain-containing proteins like Akt and PDK1, thereby preventing their activation. The loss or inactivation of PTEN is one of the most common events in human cancer, leading to the constitutive activation of the PI3K/Akt pathway, which promotes tumor growth, proliferation, and survival. The activity of PTEN itself is subject to regulation through mechanisms such as phosphorylation, oxidation, and ubiquitination, which can modulate its function and stability.

SH2 Domain-Containing Inositol 5′-Phosphatase (SHIP)

The SH2 domain-containing inositol 5′-phosphatase (SHIP) family of enzymes, which includes SHIP1 and SHIP2, provides another layer of negative regulation on the PI3K pathway. Unlike PTEN, which dephosphorylates the 3' position of PIP3, SHIP enzymes act as 5'-inositol phosphatases. They hydrolyze the 5'-phosphate from PIP3 to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).

Feedback Loops within the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is characterized by several critical negative and positive feedback loops that modulate signal duration and intensity. These loops ensure that the pathway's activity is tightly controlled under normal physiological conditions. researchgate.net However, in pathological states like cancer, these mechanisms can be co-opted or, when targeted by inhibitors, can lead to unintended pathway reactivation and drug resistance. nih.govnih.gov

Negative Feedback Loops

Negative feedback is a predominant regulatory feature of the PI3K pathway, primarily acting to attenuate the signal. These loops are often initiated by downstream effectors of the pathway that, once activated, act to inhibit upstream components.

FOXO-Mediated Regulation of Receptor Tyrosine Kinases (RTKs): AKT directly phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors, sequestering them in the cytoplasm. nih.govresearchgate.net When AKT activity is inhibited, FoxO proteins can translocate to the nucleus and drive the transcription of genes encoding several receptor tyrosine kinases (RTKs), such as the insulin-like growth factor 1 receptor (IGF1R) and platelet-derived growth factor receptor (PDGFR). researchgate.netresearchgate.net The increased expression of these receptors enhances the cell's sensitivity to growth factors, leading to a rebound in PI3K signaling. researchgate.net This constitutes a slower, transcription-based feedback loop. nih.gov

Grb10-Mediated Feedback: The growth factor receptor-bound protein 10 (Grb10) acts as an adaptor protein and a negative regulator. Phosphoproteomic studies have shown that mTORC1 directly phosphorylates Grb10. nih.gov This phosphorylation can inhibit receptor tyrosine kinase signaling, adding another layer of negative control. mdpi.comnih.gov When mTORC1 is inhibited, this suppression is lifted, potentially contributing to the reactivation of the Raf/MEK/ERK pathway. nih.gov

PHLPP-Mediated Feedback: The PH domain and leucine-rich repeat protein phosphatase (PHLPP) acts as a negative regulator by dephosphorylating and inactivating AKT. Research has shown that S6K1 can induce the expression of PHLPP, forming a negative feedback loop that controls AKT and S6K1 activity. mdpi.com

The table below summarizes key negative feedback mechanisms within the pathway.

Table 1: Key Negative Feedback Loops in the PI3K-AKT-mTOR Pathway
Feedback Loop Initiator Key Mediator(s) Target of Inhibition Consequence of Inhibition
mTORC1/S6K1 IRS-1 PI3K activation via Insulin/IGF Receptors Attenuation of upstream signaling. mdpi.comnih.gov
AKT Inhibition FOXO transcription factors Transcriptional repression of RTKs Increased expression of RTKs (e.g., IGF1R, PDGFR). researchgate.netresearchgate.net
mTORC1 Grb10 Receptor Tyrosine Kinases Attenuation of RTK signaling. mdpi.comnih.gov
S6K1 PHLPP AKT Dephosphorylation and inactivation of AKT. mdpi.com
Positive Feedback Loops

While less common than negative feedback, positive feedback loops also exist to reinforce and amplify signaling within the PI3K pathway.

mTORC2-Mediated Enhancement of AKT Signaling: The mTOR complex 2 (mTORC2) is a key activator of AKT, phosphorylating it at serine 473 (S473), which is required for its full activation. researchgate.net Some studies suggest that AKT can also phosphorylate Sin1, a component of mTORC2, thereby increasing mTORC2 activity and creating a positive feedback loop that sustains high levels of active AKT. mdpi.com

SREBP-Lipogenesis-Mediated Reinforcement: Research has indicated a positive feedback loop connecting PI3K-Akt-mTORC1 signaling with the lipogenic pathway. aacrjournals.org The activation of sterol regulatory element-binding proteins (SREBPs) by the PI3K-Akt-mTORC1 axis is crucial for reinforcing AKT signaling, potentially by altering the lipid composition of cellular membranes, which can impact signaling protein localization and activity. aacrjournals.org

The table below outlines identified positive feedback mechanisms.

Table 2: Positive Feedback Loops in the PI3K-AKT-mTOR Pathway
Feedback Loop Initiator Key Mediator(s) Target of Activation Consequence of Activation
AKT Sin1 (mTORC2 component) mTORC2 Enhanced phosphorylation and activation of AKT. mdpi.com
PI3K-AKT-mTORC1 SREBP AKT Signaling Reinforcement of AKT signaling through lipogenesis. aacrjournals.org

The intricate web of feedback loops within the PI3K-AKT-mTOR pathway highlights its complexity. A sustained signal of phosphorylated AKT can, due to negative feedback, result in only a transient pulse of phosphorylated S6K1. biorxiv.org The disruption of these loops by therapeutic inhibitors is a significant cause of drug resistance, as the cell compensates by reactivating the pathway through alternative means. nih.gov For instance, long-term inhibition of PI3K can lead to a rephosphorylation of AKT that is dependent on PDK1 but independent of PIP3 and mTORC2. plos.org This underscores the need for combination therapies that can simultaneously block the primary pathway and the compensatory feedback loops to achieve effective and durable clinical responses. plos.org

Role of Pi3k Pathway Aberrations in Oncogenesis and Disease Progression

Genetic Alterations Leading to Aberrant PI3K Pathway Activation

The PI3K pathway is tightly regulated under normal physiological conditions. However, genetic alterations can disrupt this balance, leading to constitutive activation and downstream signaling that promotes tumorigenesis. These alterations can occur in various components of the pathway, from the catalytic and regulatory subunits of PI3K itself to its downstream effectors and negative regulators.

The PIK3CA gene, which encodes the p110α catalytic subunit of Class IA PI3K, is one of the most frequently mutated oncogenes in human cancers. tandfonline.comnih.gov Somatic mutations in PIK3CA are particularly prevalent in breast, colorectal, endometrial, brain, and lung cancers. tandfonline.comnih.gov These mutations are typically heterozygous missense mutations that result in a gain of enzymatic function. pnas.org

Over 80% of these mutations are clustered in two "hotspot" regions: the helical domain (exon 9) and the kinase domain (exon 20). tandfonline.comnih.gov The most common hotspot mutations include E542K and E545K in the helical domain, and H1047R in the kinase domain. pnas.orgoncotarget.com These mutations lead to constitutive activation of the p110α kinase, driving downstream signaling through AKT and mTOR. pnas.org In vivo studies have demonstrated that these common PIK3CA mutants are indeed oncogenic. pnas.org Gene amplification of PIK3CA, leading to overexpression of the p110α protein, is another mechanism of pathway activation, observed in cancers such as ovarian and cervical cancer. pnas.org

Table 1: Common Hotspot Mutations in the PIK3CA Gene

Mutation Domain Exon Associated Cancer Types
E542K Helical 9 Breast, Colorectal, Lung
E545K Helical 9 Breast, Colorectal, Lung
H1047R Kinase 20 Breast, Colorectal, Brain

The tumor suppressor gene PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K pathway. nih.govnih.gov It functions as a lipid phosphatase, converting the PI3K product PIP3 back to PIP2, thereby antagonizing PI3K signaling. frontiersin.orgfrontiersin.org Loss of PTEN function is one of the most common events in human cancer, leading to the accumulation of PIP3 and subsequent constitutive activation of AKT. nih.govfrontiersin.org

The mechanisms of PTEN inactivation are diverse and include deletions, point mutations, and epigenetic silencing through promoter methylation. nih.govfrontiersin.org While coding sequence mutations are common in certain cancers like glioblastoma and endometrial cancer, deletion of a single copy of the PTEN gene and gene silencing are more frequent in many other tumor types. nih.gov Loss of PTEN is associated with more aggressive tumor phenotypes and is a frequent finding in advanced prostate cancer. mdpi.commedlineplus.gov

AKT1 is a key downstream effector of PI3K. While activation of AKT is often a consequence of upstream alterations in PI3K or PTEN, direct activating mutations in the AKT1 gene itself also occur, albeit at a lower frequency. nih.govascopubs.org The most well-characterized of these is the E17K hotspot mutation, a recurrent somatic mutation found in a range of cancers including breast, colorectal, lung, and ovarian cancers. nih.govmdpi.com

This mutation occurs in the pleckstrin homology (PH) domain of AKT1, altering its lipid-binding specificity and leading to its pathological localization to the plasma membrane. pnas.org This results in constitutive activation of AKT1 and its downstream signaling pathways, promoting cell survival and proliferation. mdpi.compnas.org While E17K is the most common, other less frequent activating mutations in AKT1 have also been identified. nih.gov

The PIK3CB gene encodes the p110β catalytic subunit of PI3K. While mutations in PIK3CA are more common, alterations in PIK3CB also contribute to aberrant PI3K signaling in some cancers. mycancergenome.org Missense mutations, silent mutations, nonsense mutations, and frameshift deletions and insertions in PIK3CB have been observed in cancers such as skin, endometrial, and colon cancer. mycancergenome.org

Amplification of the PIK3CB gene, leading to overexpression of the p110β protein, is another mechanism of pathway activation and has been found in lung, breast, and ovarian cancers. oncokb.org In certain contexts, such as in tumors with PTEN loss, the basal activity of p110β is particularly implicated in driving cancer cell survival. nih.gov

The PIK3R1 gene encodes the p85α regulatory subunit, which normally functions to stabilize and inhibit the p110 catalytic subunit. medsci.orgmedicaljournalssweden.se Therefore, PIK3R1 can act as a tumor suppressor. medsci.org Somatic mutations in PIK3R1 are found in several cancers, with a notable prevalence in endometrial cancer, glioblastoma, and colon cancer. medicaljournalssweden.senih.gov

These mutations often occur in the inter-SH2 domain of p85α, which is the region that interacts with and inhibits p110. medsci.org Such mutations can disrupt the inhibitory function of p85α, leading to increased PI3K activity. medsci.org Additionally, some PIK3R1 mutations can interfere with its ability to stabilize PTEN, further contributing to pathway hyperactivation. medsci.org

Context-Specific PI3K Dysregulation in Cancer Types

The dysregulation of the PI3K pathway is a common theme across many cancers, but the specific genetic alterations and their prevalence can vary significantly between different tumor types. sysmex-inostics.comnih.gov

Breast Cancer: The PI3K pathway is one of the most frequently altered pathways in breast cancer. wikipedia.orgsysmex-inostics.com PIK3CA mutations are particularly common, occurring in up to 40% of cases, especially in estrogen receptor-positive (ER+) tumors. aacrjournals.org AKT1 E17K mutations are also found, though at a lower frequency. aacrjournals.org Loss of PTEN function is another significant contributor to PI3K pathway activation in breast cancer. medlineplus.gov

Colorectal Cancer: PIK3CA mutations are present in approximately 10-30% of colorectal cancers. tandfonline.compnas.org Mutations in PIK3R1 are also observed. nih.gov

Glioblastoma: PTEN loss is a very common event in glioblastoma. nih.govmedlineplus.gov Mutations in PIK3R1 are also found at a significant frequency in this cancer type. medicaljournalssweden.se

Endometrial Cancer: This cancer type shows a high frequency of alterations in the PI3K pathway. PIK3CA mutations are common, and remarkably, often coexist with PTEN mutations. nih.gov PIK3R1 mutations are also particularly prevalent in endometrial cancer. nih.gov

Lung Cancer: PIK3CA mutations are found in non-small cell lung cancer (NSCLC), with a higher prevalence in squamous cell carcinoma compared to adenocarcinoma. oncotarget.com PTEN loss has also been reported in lung tumors. nih.gov

Ovarian Cancer: The PI3K/AKT pathway is frequently dysregulated in ovarian cancer, with about 12% of cases having PIK3CA mutations. spandidos-publications.com Amplifications of PIK3CA and loss of PTEN are also observed. spandidos-publications.com Alterations in PIK3R1, including mutations and decreased expression, are also implicated in ovarian cancer development. mdpi.com

Prostate Cancer: PTEN loss is a major driver in prostate cancer, associated with more aggressive disease. mdpi.com While less frequent, mutations in PIK3CB have been identified in castration-resistant prostate cancer. oncokb.org

Table 2: Prevalence of Key PI3K Pathway Alterations in Selected Cancers

Cancer Type PIK3CA Mutations PTEN Loss AKT1 Mutations PIK3R1 Mutations
Breast Cancer High (~18-40%) Frequent Low Infrequent
Colorectal Cancer Moderate (~10-30%) Frequent Low Moderate
Glioblastoma Low Very Frequent Low Moderate (~10%)
Endometrial Cancer High (~23-36%) High Low High (~20-34%)
Lung Cancer (NSCLC) Low (~4%) Frequent Low Infrequent
Ovarian Cancer Moderate (~12%) Frequent Low Moderate
Prostate Cancer Low Very Frequent Low Infrequent

Breast Cancer (ER+, HER2+, TNBC)

Aberrations in the PI3K/AKT/mTOR pathway are frequently observed in breast cancer and are implicated in tumor growth, survival, and resistance to therapies. aacrjournals.org Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer, occurring in approximately 36% of cases. targetedonc.com These mutations are found across all major subtypes, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-positive (HER2+), and triple-negative breast cancer (TNBC). targetedonc.comcam.ac.uk

Hormone Receptor-Positive (HR+)/HER2-Negative Breast Cancer: In HR+ breast cancer, the PI3K pathway is a key mediator of resistance to endocrine therapies. mdpi.com The crosstalk between the estrogen receptor (ER) and PI3K signaling pathways can lead to ligand-independent ER activation and continued tumor growth despite endocrine blockade. cam.ac.uk The high frequency of PIK3CA mutations in this subtype (around 42%) underscores the rationale for targeting PI3Kα. targetedonc.com The FDA-approved PI3Kα-specific inhibitor alpelisib (B612111), used in combination with fulvestrant (B1683766), has demonstrated clinical benefit for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. aacrjournals.orgucl.ac.uk

HER2-Positive (HER2+) Breast Cancer: The PI3K pathway is a critical downstream effector of HER2 signaling. cam.ac.uk Constitutive activation of the PI3K pathway, often through PIK3CA mutations (present in about 31% of HER2+ cases) or loss of the tumor suppressor PTEN, is a well-established mechanism of resistance to anti-HER2 therapies like trastuzumab. targetedonc.commdpi.com Preclinical studies have shown that HER2-driven signaling is largely mediated by the p110α isoform, providing a strong basis for the use of PI3Kα inhibitors in this setting. mdpi.com

Triple-Negative Breast Cancer (TNBC): TNBC is a highly aggressive subtype with limited targeted therapy options. aacrjournals.org While the frequency of PIK3CA mutations is lower in TNBC (around 16%) compared to other subtypes, the PI3K pathway is still frequently activated through other mechanisms, such as PTEN loss. targetedonc.com Preclinical data suggests that combining PI3K inhibitors with other agents, like PARP inhibitors or CDK4/6 inhibitors, could be a synergistic strategy for certain TNBC subtypes. mdpi.com

Table 1: PI3K Pathway Alterations in Breast Cancer Subtypes

Breast Cancer Subtype Key PI3K Pathway Alterations Frequency of PIK3CA Mutations Role in Therapy Resistance
HR+/HER2- PIK3CA mutations, crosstalk with ER signaling ~42% targetedonc.com Resistance to endocrine therapy mdpi.com
HER2+ PIK3CA mutations, PTEN loss, downstream of HER2 ~31% targetedonc.com Resistance to anti-HER2 therapy mdpi.com
Triple-Negative (TNBC) PTEN loss, PIK3CA mutations ~16% targetedonc.com Contributes to aggressive phenotype

Ovarian Cancer

The PI3K/AKT/mTOR pathway is frequently dysregulated in ovarian cancer, playing a crucial role in tumorigenesis, progression, and the development of chemoresistance. researchgate.net Alterations can include mutations or amplification of PIK3CA, amplification of AKT isoforms, or the loss of the tumor suppressor PTEN. The Cancer Genome Atlas (TCGA) demonstrated that approximately 45% of high-grade serous ovarian cancers (HGSOC), the most common and lethal subtype, have dysregulation of the PI3K pathway.

Melanoma (including Brain Metastases)

While melanoma is often associated with mutations in the MAPK pathway (e.g., BRAF and NRAS), aberrations in the PI3K pathway are also common and contribute to tumor development and therapeutic resistance. Activation of the PI3K pathway in melanoma can occur through loss of the PTEN tumor suppressor, which is reported in a significant subset of cases, or through activating mutations in NRAS which can signal through PI3K. Co-occurring mutations in both the MAPK and PI3K pathways are frequently observed, suggesting a cooperative role in driving melanoma progression. The PI3K pathway is also implicated in the development of resistance to BRAF and MEK inhibitors. For patients with melanoma that has metastasized to the brain, the ability of a drug to cross the blood-brain barrier is critical. Some PI3K inhibitors have shown potential for brain penetration, making them an attractive option for treating glioblastoma and potentially brain metastases from other cancers like melanoma. frontiersin.org

Hematologic Malignancies (e.g., Lymphomas, Acute Lymphoblastic Leukemia)

The PI3K pathway is fundamental to the development, proliferation, and survival of both normal and malignant B-cells. Consequently, its constitutive activation is a common feature in many hematologic malignancies, including various forms of leukemia and lymphoma.

Lymphomas: In B-cell malignancies like follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), the PI3K pathway is often activated through various mechanisms, including loss of PTEN expression or amplification of PIK3CA. The PI3Kδ isoform, which is predominantly expressed in leukocytes, plays a particularly crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target. Several PI3K inhibitors, including the PI3Kδ-specific inhibitor idelalisib (B1684644) and the pan-class I inhibitor copanlisib, have been approved for the treatment of certain relapsed or refractory lymphomas. ucl.ac.uk

Acute Lymphoblastic Leukemia (ALL): The PI3K/AKT pathway is frequently hyperactivated in ALL and is associated with a poor prognosis and drug resistance. In T-cell ALL (T-ALL), pathway activation is very common, often resulting from loss-of-function mutations or deletions in the PTEN gene, which are found in over 20% of patients. In precursor B-cell ALL (pre-B ALL), activation of the PI3K pathway is also linked to poor outcomes and reduced sensitivity to chemotherapy. The reliance of these leukemic cells on PI3K signaling for proliferation and survival provides a strong rationale for targeted inhibition.

Table 2: PI3K Pathway Dysregulation in Hematologic Malignancies

Malignancy Key PI3K Pathway Alterations Predominant Isoform Involved Clinical Relevance
Lymphomas (e.g., FL, CLL) Constitutive B-cell receptor signaling, PTEN loss PI3Kδ Target for approved inhibitors like idelalisib ucl.ac.uk
Acute Lymphoblastic Leukemia (ALL) PTEN loss/mutation (especially in T-ALL) Multiple isoforms Associated with poor prognosis and chemoresistance

Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is an exceptionally lethal cancer characterized by near-universal activating mutations in the KRAS oncogene. The PI3K pathway is a critical downstream effector of KRAS signaling. springermedizin.de In approximately 95% of pancreatic cancers, mutant KRAS activates the p110α subunit of PI3K, indicating that a vast majority of patients could potentially benefit from targeting this pathway.

Beyond KRAS-driven activation, other alterations within the pathway, such as mutations in PIK3CA (found in 3-5% of cases) and loss of PTEN expression (25-70% of cases), also contribute to tumorigenesis. springermedizin.de The PI3K pathway regulates not only cancer cell proliferation and survival but also shapes the tumor microenvironment, influencing immune cells and cancer-associated fibroblasts. springermedizin.de This dual role suggests that PI3K inhibitors could have effects on both the tumor cells and their supportive stroma.

Head and Neck Squamous Cell Carcinoma (HNSCC)

The PI3K pathway is the most frequently mutated oncogenic pathway in HNSCC, with alterations found in over 30% of tumors. wikipedia.orgucl.ac.uk These aberrations are critical at all stages of tumorigenesis, from initiation to metastasis. wikipedia.org The most common alteration is mutation of the PIK3CA gene, with "hotspot" mutations in exons 9 and 20 being particularly frequent. ucl.ac.uk

In both HPV-positive and HPV-negative HNSCC, the PI3K/AKT/mTOR pathway is highly activated. In HPV-positive cancers, viral oncoproteins can further deregulate the pathway. Dysregulation of the pathway has been linked to resistance to standard therapies and is associated with a more aggressive disease phenotype and poor clinical outcomes, particularly in patients treated with immune checkpoint inhibitors. The high frequency of targetable alterations makes the PI3K pathway a major focus for the development of new therapies for HNSCC. ucl.ac.uk

Endometrial, Glioblastoma, Colon, Lung, Thyroid, Prostate, Renal, and Bladder Cancers

The PI3K pathway is one of the most broadly dysregulated signaling networks across a wide spectrum of solid tumors.

Endometrial Cancer: This cancer type exhibits one of the highest rates of PI3K pathway alterations among all solid tumors, with over 80-90% of endometrioid tumors harboring mutations in genes like PTEN, PIK3CA, or PIK3R1. This makes it a highly attractive target for PI3K inhibitors.

Glioblastoma: In this aggressive brain tumor, PI3K pathway activation is common, often through PTEN loss or PIK3CA mutations. The ability of some PI3K inhibitors to cross the blood-brain barrier makes them promising candidates for glioblastoma treatment. frontiersin.org

Colon Cancer: PIK3CA mutations are found in a significant subset of colorectal cancers, often co-occurring with KRAS or BRAF mutations. mdpi.com

Lung Cancer: In non-small cell lung cancer (NSCLC), the PI3K pathway is frequently activated and plays a key role in oncogenesis and resistance to EGFR inhibitors. Alterations include PIK3CA mutations and amplification, as well as loss of PTEN. Activation of the PI3K pathway is an early event in lung tumor development.

Thyroid Cancer: The PI3K/Akt pathway is frequently activated in thyroid carcinomas and is associated with more aggressive tumor features.

Prostate Cancer: Loss of the PTEN tumor suppressor is a very common event in prostate cancer, leading to constitutive activation of the PI3K/AKT pathway and driving tumor progression.

Renal Cancer: The PI3K/AKT/mTOR pathway is highly activated in renal cell carcinoma (RCC) and is correlated with aggressive tumor behavior and poor prognosis. mTOR inhibitors, which target a downstream component of the pathway, are approved for use in advanced RCC.

Bladder Cancer: Over 40-50% of bladder cancers have alterations that activate the PI3K pathway, including mutations in PIK3CA and TSC1. frontiersin.org These alterations are associated with tumor progression and provide a strong rationale for targeted therapy.

Contribution to Tumorigenic Processes

Aberrations in the Phosphatidylinositol 3-kinase (PI3K) pathway are a common feature in human cancers, driving many of the processes that lead to tumor development and progression. nih.gov The targeted inhibition of specific components of this pathway, such as the PI3Kα isoform, is a key strategy in cancer research. researchgate.netnih.gov The compound PI3Kα-IN-14, also identified as compound F8, was developed as a selective PI3Kα inhibitor based on the structure of the pan-PI3K inhibitor ZSTK474. researchgate.netnih.gov

Enhanced Cell Proliferation and Survival

Research demonstrates that PI3Kα-IN-14 exhibits potent anti-proliferative activity against several human cancer cell lines. researchgate.net In laboratory studies, the compound was tested for its ability to inhibit the growth of various tumor-derived cells, showing significant effects. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for three specific cell lines. researchgate.netnih.gov

Notably, PI3Kα-IN-14 showed an IC₅₀ value of 0.28 µM against the PC-3 prostate cancer cell line, 0.57 µM against the HCT-116 colorectal cancer cell line, and 1.37 µM against the U87-MG glioblastoma cell line. researchgate.netnih.gov Furthermore, in a xenograft mouse model using the U87-MG cell line, administration of PI3Kα-IN-14 resulted in significant tumor regression, highlighting its in vivo anti-tumor potential. researchgate.netnih.gov

Table 1: Anti-proliferative Activity of PI3Kα-IN-14 in Cancer Cell Lines researchgate.netnih.gov
Cell LineCancer TypeIC₅₀ (µM)
PC-3Prostate Cancer0.28
HCT-116Colorectal Cancer0.57
U87-MGGlioblastoma1.37

Inhibition of Apoptosis

The compound PI3Kα-IN-14 has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov In studies conducted on the U87-MG glioblastoma cell line, treatment with PI3Kα-IN-14 led to a significant decrease in the mitochondrial membrane potential. researchgate.netnih.gov This disruption of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis. The study found that this effect was dose-dependent and resulted in the arrest of the cell cycle at the G1 phase, ultimately causing the cells to undergo apoptosis. researchgate.netnih.gov

Aberrant Cell Differentiation

There is no available research data specifically detailing the effects of the compound PI3K|A-IN-14 on aberrant cell differentiation.

Increased Metastatic Potential and Invasion

There is no available research data specifically detailing the effects of the compound this compound on metastatic potential and invasion.

Maintenance of Genomic Stability

There is no available research data specifically detailing the effects of the compound this compound on the maintenance of genomic stability.

Role in Drug Resistance to Other Therapies

There is no available research data specifically detailing the role of the compound this compound in modulating drug resistance to other therapies.

Mechanistic Research on Pi3k|a in 14 As a Therapeutic Agent

Proposed Mechanism of Action of PI3K|A-IN-14

The precise molecular interactions and inhibitory mechanisms of many small molecule inhibitors, including this compound, are often complex and subject to ongoing research. The following sections detail the generally understood and investigated aspects of how compounds like this compound are thought to exert their effects on the PI3K signaling pathway.

Specificity towards PI3K Isoforms (e.g., pan-PI3K, alpha-specific, delta-specific, gamma/delta, beta-specific)

The phosphoinositide 3-kinase (PI3K) family is composed of several isoforms with distinct physiological and pathological roles. Small molecule inhibitors can be designed to target all isoforms (pan-PI3K) or to be specific for one or more isoforms, such as alpha, beta, delta, or gamma. This specificity is a critical determinant of a compound's therapeutic window and potential side effects. For instance, in certain cancers, mutations are prevalent in the p110α subunit of PI3K, making it a key therapeutic target. bsmi.uzresearchgate.net The development of isoform-specific inhibitors is a major focus in drug discovery to enhance efficacy and reduce off-target effects.

While detailed public data on the specific isoform selectivity profile of this compound is limited, its classification as a PI3K inhibitor places it within the broader context of agents targeting this pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. nih.govnih.govbiorxiv.org

Impact on Lipid Kinase Activity

The primary function of PI3K is to act as a lipid kinase, phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt. By inhibiting the lipid kinase activity of PI3K, compounds like this compound block the production of PIP3. This, in turn, prevents the activation of Akt and its downstream effectors, ultimately leading to the inhibition of cell growth, proliferation, and survival in cells dependent on this pathway. csic.es

Allosteric vs. Orthosteric Inhibition

Inhibition of enzyme activity can occur through two primary mechanisms: orthosteric and allosteric inhibition.

Orthosteric inhibition involves a molecule binding directly to the enzyme's active site, the same site where the natural substrate binds. This type of inhibitor directly competes with the substrate.

Allosteric inhibition , in contrast, involves a molecule binding to a site on the enzyme other than the active site (an allosteric site). tue.nlresearchgate.net This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing or preventing its activity. tue.nlresearchgate.net

The specific mode of inhibition for this compound, whether allosteric or orthosteric, is a key aspect of its molecular mechanism. Allosteric inhibitors can offer advantages in terms of selectivity, as allosteric sites are often less conserved across related proteins than active sites. tue.nl

Effects on p110 Catalytic Subunits

The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. These catalytic subunits contain the kinase domain responsible for phosphorylating PIP2. Inhibitors of PI3K, such as this compound, are designed to interact with and inhibit the function of these p110 catalytic subunits. Overexpression of p110 subunits has been observed in various cancers. researchgate.net The specific interactions between an inhibitor and the different p110 isoforms determine its selectivity profile.

Downstream Signaling Modulation by this compound

Inhibition of PI3K by compounds like this compound leads to a cascade of effects on downstream signaling pathways. The primary and most well-understood consequence is the suppression of the Akt/mTOR pathway.

By preventing the production of PIP3, PI3K inhibitors block the recruitment and activation of Akt. This has several downstream consequences:

Reduced Cell Survival: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad, thereby promoting cell survival. Inhibition of Akt, therefore, can lead to increased apoptosis. csic.es

Inhibition of Cell Growth and Proliferation: Akt activates mTORC1, a key regulator of protein synthesis and cell growth. nih.gov By inhibiting Akt, PI3K inhibitors suppress mTORC1 activity, leading to decreased cell growth and proliferation. nih.gov

Modulation of other pathways: The PI3K/Akt pathway crosstalks with other signaling networks, such as the Ras/MAPK pathway. nih.gov The inhibition of PI3K can therefore have broader effects on cellular signaling.

The table below summarizes the key downstream effects of PI3K inhibition.

Downstream EffectorEffect of PI3K InhibitionCellular Outcome
Akt (Protein Kinase B) Decreased phosphorylation and activationReduced cell survival, growth, and proliferation
mTORC1 Decreased activationInhibition of protein synthesis and cell growth
GSK3β Increased activity (as Akt normally inhibits it)Modulation of glycogen (B147801) metabolism and other cellular processes
FoxO Transcription Factors Increased nuclear localization and activityUpregulation of genes involved in apoptosis and cell cycle arrest

Inhibition of AKT Phosphorylation and Activity

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, and its aberrant activation is a frequent event in various cancers. nih.govoncotarget.com PI3K activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This in turn recruits AKT to the cell membrane, where it is phosphorylated and activated. frontiersin.org Activated AKT then phosphorylates a multitude of downstream targets, influencing cell growth, survival, and metabolism. frontiersin.orgtandfonline.com

PI3K inhibitors, by blocking the initial step in this cascade, are designed to prevent the phosphorylation and subsequent activation of AKT. mdpi.com Short-term treatment with PI3K inhibitors has been shown to effectively inhibit AKT phosphorylation. mdpi.com The activation of AKT is a multi-step process, with phosphorylation at threonine 308 (T308) by PDK1 leading to partial activation, and subsequent phosphorylation at serine 473 (S473) by mTOR complex 2 (mTORC2) resulting in full activation. nih.govtandfonline.com

Modulation of mTORC1 and mTORC2 Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a key downstream effector of the PI3K/AKT pathway and exists in two distinct complexes, mTORC1 and mTORC2. tandfonline.commdpi.com These complexes have different, yet overlapping, functions in regulating cellular processes. frontiersin.org

mTORC1: This complex is sensitive to nutrient levels and is activated by PI3K signaling. frontiersin.org Activated AKT can indirectly stimulate mTORC1 by phosphorylating and inhibiting the TSC1/2 complex, a negative regulator of mTORC1. frontiersin.org mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1) to control cell growth and protein synthesis. frontiersin.org

mTORC2: This complex is a crucial activator of AKT itself, phosphorylating it at serine 473 to promote full activation. frontiersin.orgfrontiersin.org This creates a feedback loop where mTORC2 contributes to the activation of the very pathway that can also stimulate mTORC1. Inhibition of PI3K is expected to disrupt this entire signaling cascade, affecting the activity of both mTORC1 and mTORC2.

Alterations in FOXO and S6K Activity

Downstream of AKT and mTOR, several key proteins are modulated by PI3K signaling, including the Forkhead box O (FOXO) family of transcription factors and the S6 kinase (S6K).

FOXO Proteins: Activated AKT directly phosphorylates and inhibits FOXO proteins. nih.govbioscientifica.com This prevents their entry into the nucleus, thereby repressing the transcription of genes involved in processes like apoptosis and cell cycle arrest. aacrjournals.orgnih.gov Inhibition of the PI3K/AKT pathway would therefore be expected to lead to the activation of FOXO transcription factors. aacrjournals.org

S6 Kinase (S6K): S6K is a primary downstream target of mTORC1. mdpi.com Its activation is associated with increased protein synthesis and cell growth. sdbonline.org Furthermore, S6K1 can participate in a negative feedback loop by phosphorylating insulin (B600854) receptor substrate 1 (IRS-1), which can dampen the upstream PI3K/AKT signaling. mdpi.com

Effects on Glucose Metabolism Pathways

The PI3K/AKT pathway plays a central role in regulating glucose metabolism. nih.govamegroups.org Its inhibition can therefore have significant effects on how cells take up and utilize glucose.

Glucose Uptake: Activated AKT promotes the translocation of glucose transporters, such as GLUT1 and GLUT4, to the cell surface, which increases glucose uptake. bioscientifica.comfrontiersin.org Inhibition of PI3K would be expected to reduce this uptake. aacrjournals.org

Glycolysis and Glycogen Synthesis: The pathway stimulates glycolysis by activating key enzymes. amegroups.orgresearchgate.net AKT also promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3). nih.gov

Gluconeogenesis: AKT inhibits gluconeogenesis, the production of glucose, by preventing the nuclear localization of FOXO1, a key transcription factor for gluconeogenic genes. bioscientifica.com

Therefore, inhibition of the PI3K pathway can lead to hyperglycemia by preventing glucose uptake in tissues like skeletal muscle and adipose tissue, while increasing glucose production in the liver. bioscientifica.comaacrjournals.org

This compound and Cross-Pathway Interactions

The cellular signaling network is highly interconnected, and the PI3K pathway engages in significant crosstalk with other major signaling cascades.

Interplay with MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govmdpi.com There is a complex interplay between the PI3K/AKT and MAPK/ERK pathways.

In some contexts, the activation of the PI3K/AKT pathway can render cells less dependent on MAPK/ERK signaling. nih.gov Conversely, inhibition of one pathway can sometimes lead to the compensatory activation of the other. oncotarget.comfrontiersin.org For instance, inhibition of mTORC1 has been shown to lead to the activation of the MAPK pathway through a PI3K-dependent feedback loop. oncotarget.com This crosstalk is a critical consideration in the development of targeted therapies, as it can be a mechanism of resistance. medecinesciences.org

Interaction with Androgen Receptor Signaling

In prostate cancer, there is a well-documented bidirectional and inverse regulatory relationship between the PI3K/AKT pathway and androgen receptor (AR) signaling. frontiersin.orgnih.gov

PI3K/AKT on AR: Activation of the PI3K pathway can lead to the suppression of AR expression and activity. frontiersin.orgresearchgate.net This can occur through various mechanisms, including the phosphorylation and subsequent inhibition of the AR. ijbs.com

AR on PI3K/AKT: Conversely, androgen deprivation or inhibition of AR signaling can result in the increased activation of the PI3K/AKT pathway. nih.govmdpi.com This is a key mechanism of resistance to androgen-deprivation therapies in prostate cancer. mdpi.com

This reciprocal feedback highlights the intricate connections between these two major signaling pathways in the context of prostate cancer progression and treatment resistance. ijbs.commdpi.com

Cross-talk with 14-3-3 Proteins and TSC2

The therapeutic mechanism of PI3Kα inhibitors, such as this compound, is deeply intertwined with the regulation of the tuberous sclerosis complex (TSC) and its interaction with 14-3-3 proteins. The TSC1-TSC2 protein complex is a critical negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1), a master controller of cell growth and proliferation. aacrjournals.orgfrontiersin.org The interaction between TSC2 and 14-3-3 proteins is a key node in the PI3K/Akt signaling pathway, and disrupting this cross-talk is a primary outcome of PI3Kα inhibition. frontiersin.orgplos.org

Under normal growth conditions, activation of the PI3K pathway leads to the activation of the serine/threonine kinase Akt. mdpi.com Akt then directly phosphorylates multiple sites on TSC2, including Ser939 and Thr1462. frontiersin.org This phosphorylation event does not inactivate TSC2's catalytic function directly but instead creates binding sites for the 14-3-3 family of scaffolding proteins. frontiersin.orgplos.org The binding of 14-3-3 proteins to phosphorylated TSC2 is a crucial step that leads to the functional inactivation of the TSC1-TSC2 complex, possibly by sequestering it away from its target, the small GTPase Rheb (Ras homolog enriched in brain). frontiersin.org This sequestration prevents the TSC complex from acting as a GTPase-activating protein (GAP) for Rheb. aacrjournals.org Consequently, Rheb remains in its active, GTP-bound state and stimulates the kinase activity of mTORC1, promoting protein synthesis and cell growth. aacrjournals.org

PI3Kα inhibitors intervene at the top of this signaling cascade. By inhibiting the catalytic activity of PI3Kα, these compounds prevent the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for the activation of Akt. nih.gov The resulting inhibition of Akt activity means that TSC2 is no longer phosphorylated at the key residues required for 14-3-3 binding. frontiersin.orgresearchgate.net Without this phosphorylation, 14-3-3 proteins cannot bind to and inactivate the TSC1-TSC2 complex. mdpi.com This leaves the TSC1-TSC2 complex free to exert its GAP activity on Rheb, converting it to its inactive, GDP-bound state. The resulting decrease in active Rheb leads to the potent suppression of mTORC1 signaling and a reduction in downstream cellular proliferation. nih.gov

Therefore, the therapeutic effect of a PI3Kα inhibitor in this context is achieved by preventing the phosphorylation-dependent cross-talk between TSC2 and 14-3-3 proteins, thereby maintaining the tumor-suppressive function of the TSC1-TSC2 complex. frontiersin.orgresearchgate.net

Table 1: Mechanistic Cascade of the PI3K/TSC2/14-3-3 Axis and the Impact of PI3Kα Inhibition

Signaling StepState without Inhibitor (Active PI3K Pathway)State with PI3Kα Inhibitor (e.g., this compound)Primary Consequence of Inhibition
PI3Kα ActivityHighInhibitedBlockade of downstream signaling cascade. nih.gov
Akt ActivationActivated/PhosphorylatedInactive/HypophosphorylatedPrevention of substrate phosphorylation. cam.ac.uk
TSC2 Phosphorylation (by Akt)Phosphorylated (e.g., at Ser939, Thr1462)HypophosphorylatedAbolition of 14-3-3 binding sites. frontiersin.org
TSC2 and 14-3-3 Protein InteractionBoundUnboundPreservation of TSC1-TSC2 complex integrity and function. mdpi.com
TSC1-TSC2 Complex Function (GAP for Rheb)InhibitedActivePromotion of Rheb-GTP hydrolysis to Rheb-GDP. aacrjournals.org
mTORC1 ActivityHighLow/InhibitedSuppression of cell growth, proliferation, and protein synthesis. nih.gov

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Preclinical Efficacy of Pi3k|a in 14

In Vivo Studies in Preclinical Models (Non-Human)

Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

Human Breast Cancer Xenografts: In models of breast cancer, particularly those with activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), PI3K inhibitors have demonstrated significant anti-tumor activity. aacrjournals.orgplos.org For instance, in xenografts of breast cancer cells with PIK3CA mutations or HER2 amplification, inhibition of the PI3K/Akt signaling pathway led to complete suppression of tumor growth. plos.org This includes models resistant to other targeted therapies like Herceptin. plos.org Studies using patient-derived xenografts (PDXs), which more closely mimic the complexity of human tumors, have also shown the efficacy of PI3K inhibitors. aacrjournals.org For example, the pan-PI3K inhibitor NVP-BKM120 and the dual PI3K/mTOR inhibitor NVP-BEZ235 both significantly inhibited the growth of sfRon-expressing breast tumor xenografts. aacrjournals.org

Melanoma Brain Metastases Xenograft: While specific data for PI3K|A-IN-14 in melanoma brain metastases xenografts is limited, the broader class of PI3K inhibitors has been evaluated in melanoma models. In a RAS-driven melanoma model, a combination of a PI3K/mTOR inhibitor (BEZ235) and a MEK inhibitor (AZD6244) was the only regimen out of 16 tested to show significant antitumor activity, including marked tumor regression and improved survival. aacrjournals.org This suggests that targeting the PI3K pathway is a viable strategy for melanoma, although its specific efficacy in the context of brain metastases requires further investigation.

Ph-like ALL Xenograft: In patient-derived xenograft (PDX) models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), inhibitors of the PI3K pathway have shown potent efficacy. ashpublications.orgmdpi.com The dual PI3K/mTOR inhibitor gedatolisib (B612122), for example, was highly effective in all tested Ph-like ALL PDX models, leading to a mean reduction in splenic ALL cell counts of 91.8%. ashpublications.orgmdpi.com This compound nearly eradicated leukemia in CRLF2/JAK-mutant models and markedly suppressed it in models with ABL/PDGFR-mutant ALL. ashpublications.org Even isoform-selective PI3K inhibitors demonstrated significant suppression of leukemia proliferation. ashpublications.org

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs), where tumors arise de novo in an immune-competent environment, offer a more physiologically relevant system to study cancer development and therapeutic response. nih.govnih.gov

GEMMs have been instrumental in validating the role of the PI3K pathway in tumorigenesis. nih.govmdpi.com For instance, mouse models with conditional activation of Pik3ca mutations, such as Pik3caH1047R, develop tumors, confirming the oncogenic driver status of this mutation. nih.gov These models have been crucial for preclinical evaluation of PI3K inhibitors, demonstrating that tumors are often "addicted" to the constitutively active PI3K signaling. nih.gov In a GEMM of PTEN-deficient prostate cancer, inhibition of the downstream effector AKT significantly inhibited tumor growth and progression. oncotarget.com Similarly, in a RAS-driven, Ink4a/Arf-deficient melanoma GEMM, combined inhibition of PI3K/mTOR and MEK pathways resulted in significant tumor regression and improved survival, a result not seen with single-agent therapies. aacrjournals.orgunclineberger.org

Impact on Tumor Growth Inhibition

The primary outcome measured in many preclinical studies is the inhibition of tumor growth.

Numerous studies have demonstrated that targeting the PI3K pathway can lead to significant tumor growth inhibition across various cancer types. unclineberger.orgpnas.org For example, in KRAS-mutated non-small cell lung cancer (NSCLC) xenografts, a PI3K inhibitor (GDC-0941) halted tumor growth. pnas.org In a RAS-driven melanoma model, while single-agent PI3K/mTOR inhibition with BEZ235 led to a modest improvement in survival, it was the combination with a MEK inhibitor that produced significant tumor regression. unclineberger.org Specifically, the dual treatment resulted in a median increase in tumor volume of only 27.5% at 21 days, compared to a 217.5% increase in the untreated group. unclineberger.org Similarly, in a claudin-low breast cancer model, the combination of a PI3K/mTOR inhibitor and a MEK inhibitor was superior to other treatments in prolonging survival. aacrjournals.org

Preclinical Tumor Growth Inhibition by PI3K Pathway Inhibitors
Cancer ModelInhibitor(s)Key FindingCitation
KRAS-mutated NSCLC XenograftGDC-0941 (PI3K inhibitor)Halted tumor growth. pnas.org
RAS-driven Melanoma GEMMBEZ235 (PI3K/mTOR inhibitor) + AZD6244 (MEK inhibitor)Significant tumor regression and improved survival. unclineberger.org
Claudin-low Breast Cancer ModelBEZ235 (PI3K/mTOR inhibitor) + AZD6244 (MEK inhibitor)Superior survival prolongation compared to single agents. aacrjournals.org

Modulation of Tumor Microenvironment (e.g., immune surveillance)

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. The PI3K pathway is not only active in cancer cells but also in various components of the TME, including immune cells. nih.govbmj.com

Activation of the PI3K pathway in tumor cells can promote immune evasion. bmj.combmj.com For instance, tumors with activating PIK3CA mutations have been shown to have a decreased number of CD8+ T cells and an increased number of inhibitory myeloid cells. bmj.combmj.com This suggests that PI3K signaling can create an immunosuppressive TME. bmj.com

Conversely, inhibiting the PI3K pathway can modulate the TME to be more favorable for an anti-tumor immune response. PI3K inhibition has been shown to reduce the number of myeloid-derived suppressor cells (MSDCs) in the TME, which can in turn enhance the activity of T cells. tandfonline.com Furthermore, PI3K inhibition can increase the infiltration of T cells into the tumor, rendering them more sensitive to immune checkpoint inhibitors like anti-PD-1 therapy. tandfonline.com However, it is also important to note that PI3Kδ, a specific isoform of PI3K, is essential for the activation and function of CD8+ T cells, and its inhibition could potentially dampen anti-tumor immunity. nih.gov

Combination Strategies with this compound in Preclinical Settings

Given the complex signaling networks in cancer, combination therapies are often more effective than single-agent treatments.

With MEK Inhibitors

A frequently explored combination strategy is the dual inhibition of the PI3K and the mitogen-activated protein kinase (MAPK/MEK) pathways. pnas.orgmdpi.com This is based on the rationale that these two pathways are often co-activated in cancer and that inhibiting one can lead to a compensatory activation of the other through the release of negative feedback loops. pnas.orgmdpi.com

Preclinical studies have consistently shown the synergistic or additive effects of combining PI3K and MEK inhibitors in various cancer models. aacrjournals.orgunclineberger.orgpnas.orgmdpi.complos.orgaacrjournals.org For example, in KRAS-mutant colorectal cancer cell lines, combined therapy with PI3K and MEK inhibitors led to growth suppression and apoptosis, whereas the PI3K inhibitors alone were ineffective. mdpi.com In pancreatic cancer preclinical models, the combination of a PI3K inhibitor (GDC0941) and a MEK inhibitor (AZD6244) resulted in synergistic inhibition of tumor cell growth and induction of apoptosis. plos.org This combination was also highly effective in a RAS-driven melanoma GEMM, causing significant tumor regression where single agents failed. aacrjournals.orgunclineberger.org Similarly, in KRAS-mutant lung cancer models, the combination of a PI3K and a MEK inhibitor led to robust tumor shrinkage. pnas.org These findings strongly support the clinical investigation of combined PI3K and MEK inhibition in tumors with relevant genetic alterations. unclineberger.orgpnas.orgmdpi.com

Preclinical Combination of PI3K and MEK Inhibitors
Cancer ModelPI3K InhibitorMEK InhibitorKey FindingCitation
KRAS-mutant Colorectal CancerWAY-266176/WAY-266175CI-1040/UO126Growth suppression and apoptosis. mdpi.com
Pancreatic CancerGDC0941AZD6244Synergistic tumor cell growth inhibition and apoptosis. plos.org
RAS-driven Melanoma GEMMBEZ235AZD6244Significant tumor regression and improved survival. aacrjournals.orgunclineberger.org
KRAS-mutant Lung CancerGDC-0941PD0325901Robust tumor shrinkage. pnas.org

With BRAF Inhibitors

While direct preclinical studies combining this compound specifically with BRAF inhibitors are not extensively detailed in the provided search results, a strong rationale for this combination exists. The PI3K/AKT and RAS/RAF/MEK/ERK pathways are critical signaling cascades that are often co-activated in cancers like melanoma. encyclopedia.pubresearchgate.net Inhibition of one pathway can lead to compensatory activation of the other, suggesting that dual blockade could be a more effective therapeutic strategy. encyclopedia.pubresearchgate.net

Preclinical studies in BRAF-mutant melanoma models have shown that activation of the PI3K pathway can mediate resistance to BRAF inhibitors. encyclopedia.pubaacrjournals.org Therefore, combining a BRAF inhibitor with a PI3K inhibitor is a rational approach to potentially overcome this resistance. aacrjournals.org In preclinical xenograft models of melanoma, synergistic antitumor effects have been observed when combining PI3K and BRAF inhibitors. aacrjournals.org For instance, the combination of a PI3K inhibitor with vemurafenib (B611658) demonstrated synergistic inhibition of cell proliferation in melanoma cell lines. aacrjournals.org While these studies did not specifically use this compound, they support the principle of combining a PI3Kα inhibitor with a BRAF inhibitor to enhance anti-tumor activity in cancers with BRAF mutations.

With CDK4/6 Inhibitors

The combination of this compound with CDK4/6 inhibitors, such as palbociclib (B1678290), has shown significant preclinical activity, particularly in hormone receptor-positive (HR+) breast cancer models. nih.govbiorxiv.orgnih.gov The rationale for this combination is based on the interplay between the PI3K and CDK4/6 pathways in cell cycle progression. Preclinical studies have demonstrated that the triple combination of this compound, a CDK4/6 inhibitor, and endocrine therapy results in the greatest efficacy. biorxiv.org

In a PIK3CA-mutant human breast cancer xenograft model (MCF-7), the combination of palbociclib and fulvestrant (B1683766) resulted in a tumor growth inhibition (TGI) of 71%. The addition of this compound to this regimen significantly reduced the tumor burden, achieving a mean TGI of 106%, which indicates tumor regression. researchgate.netaacrjournals.org This triple combination was also found to be well-tolerated in the animal models. aacrjournals.org

Cancer ModelTreatment CombinationKey FindingReference
MCF-7 Xenograft (PIK3CA-mutant breast cancer)This compound (25 mg/kg) + Palbociclib (50 mg/kg) + Fulvestrant (200 mg/kg)Achieved 106% tumor growth inhibition (TGI), indicating tumor regression, compared to 71% TGI with Palbociclib + Fulvestrant alone. researchgate.netaacrjournals.org
PIK3CA-mutant HR+ Breast Cancer ModelsThis compound + PalbociclibDemonstrated a stronger effect in estrogen-depleted conditions. biorxiv.org
PIK3CA-mutant Breast Cancer Patient-Derived Xenograft (PDX) ModelsThis compound + Fulvestrant + PalbociclibThe triple combination resulted in the greatest efficacy and tumor regressions. biorxiv.org

With Anti-HER2 Agents (e.g., trastuzumab)

The combination of this compound with anti-HER2 therapies has been investigated in preclinical models of HER2-positive breast cancer, especially those with PIK3CA mutations, which are associated with resistance to HER2-targeted agents. researchgate.netresearchgate.netnih.gov The addition of a PI3Kα inhibitor can help overcome this resistance. researchgate.net

In vitro studies combining this compound with the HER2 inhibitor lapatinib (B449) showed increased efficacy in six out of seven HER2-amplified breast cancer cell lines, with the most significant effects in PIK3CA-mutant lines. researchgate.net In vivo, the combination of this compound with the antibody-drug conjugate T-DM1 (trastuzumab emtansine) in a HER2-positive, PIK3CA-mutant xenograft model (KPL-4) demonstrated enhanced activity, potentially by overcoming resistance to the trastuzumab component of T-DM1. researchgate.netnovocure.com Studies with other alpha-specific PI3K inhibitors combined with trastuzumab and pertuzumab also showed improved responses in similar models. researchgate.net

Cancer ModelTreatment CombinationKey FindingReference
HER2-amplified Breast Cancer Cell Lines (in vitro)This compound + LapatinibIncreased efficacy in 6 of 7 cell lines, particularly in those with PIK3CA mutations. researchgate.net
KPL-4 Xenograft (HER2+, PIK3CA H1047R)This compound + T-DM1Enhanced anti-tumor activity compared to single agents. researchgate.netnovocure.com
Trastuzumab-resistant HER2-positive Breast Cancer Cells (PIK3CA-mutant or PTEN-deficient)This compound + TrastuzumabThe combination was effective by inducing apoptosis and inhibiting downstream proteins. researchgate.netnih.gov

With Endocrine Therapies (e.g., fulvestrant, letrozole)

This compound has demonstrated robust preclinical efficacy in combination with endocrine therapies in HR-positive, PIK3CA-mutant breast cancer models. nih.govnih.govgoogle.com The rationale stems from the role of the PI3K pathway in mediating resistance to endocrine treatments.

In vivo studies in PIK3CA-mutant breast cancer xenograft models showed that combining this compound with the anti-estrogen fulvestrant improved efficacy. nih.govgoogle.com In MCF-7 xenografts, the addition of this compound to fulvestrant and the CDK4/6 inhibitor palbociclib led to tumor regressions. researchgate.netaacrjournals.org In vitro, adding this compound to various endocrine therapy combinations induced a strong cytotoxic response in PIK3CA-mutant MCF-7 cells. researchgate.net

Cancer ModelTreatment CombinationKey FindingReference
PIK3CA-mutant Human Breast Cancer XenograftThis compound + FulvestrantImproved in vivo efficacy compared to single agents. nih.govgoogle.com
MCF-7 Xenograft (PIK3CA-mutant breast cancer)This compound + Fulvestrant + PalbociclibResulted in tumor regression (106% TGI). researchgate.netaacrjournals.org
MCF-7 Cells (PIK3CA E545K mutant)This compound + Endocrine TherapiesInduced a strong cytotoxic response in vitro. researchgate.net

With Immunotherapy Agents (e.g., anti-PDL1)

Preclinical data suggests a rationale for combining PI3K inhibitors with immunotherapy agents like anti-PD-1/PD-L1. mdpi.commdpi.com The PI3K pathway is implicated in creating an immunosuppressive tumor microenvironment. google.com Inhibition of the PI3K pathway may enhance anti-tumor immunity, making tumors more susceptible to checkpoint inhibitors. google.com

For instance, in preclinical models, combining PI3Kβ inhibition with an anti-PD-L1 agent improved cancer growth inhibition. While specific preclinical studies detailing the combination of this compound with anti-PD-L1 are not prevalent in the provided search results, the general principle of combining PI3K pathway inhibition with immunotherapy to enhance efficacy is supported by existing research. mdpi.commdpi.com This combination has the potential to turn "cold" tumors into "hot" tumors, thereby improving response rates to immunotherapy. google.com

With PARP Inhibitors

There is a strong preclinical rationale for combining PI3K inhibitors with PARP inhibitors. Inhibition of the PI3K pathway can lead to a downregulation of BRCA1/2 proteins, which increases deficiency in homologous recombination repair (HRR) and may sensitize tumors to PARP inhibitors.

Preclinical studies have demonstrated that the combination of PI3K inhibitors and PARP inhibitors can have synergistic anti-tumor activity in both BRCA-deficient and proficient cancer models. An ongoing clinical trial is assessing the combination of a novel PI3Kα inhibitor, CYH33, with olaparib (B1684210) in breast cancer and other solid tumors, based on this synergistic potential. Although specific preclinical data for the combination of this compound and a PARP inhibitor were not found in the search results, the mechanistic link provides a strong basis for investigating this combination.

With Chemotherapy

The PI3K pathway's role in promoting resistance to chemotherapy provides a rationale for combining PI3K inhibitors with cytotoxic agents. mdpi.com Preclinical data have indicated that inhibiting the PI3K-AKT-mTOR pathway can sensitize cancer cells to chemotherapy. However, specific preclinical studies detailing the combination of this compound with standard chemotherapy agents are not extensively covered in the provided search results. A patent application mentions that this compound inhibits cellular proliferation, metabolism, and angiogenesis, which are hallmarks of cancer that are also targeted by chemotherapy, suggesting a potential for additive or synergistic effects.

With JAK or ABL Inhibitors

Preclinical research has explored the combination of phosphoinositide 3-kinase (PI3K) inhibitors with inhibitors of Janus kinase (JAK) or Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, demonstrating enhanced anti-tumor activity in various cancer models, particularly hematologic malignancies.

In models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), the combination of PI3K pathway inhibitors with JAK inhibitors or ABL inhibitors has shown potent efficacy. nih.govresearchgate.net In patient-derived xenograft (PDX) models of Ph-like ALL with CRLF2/JAK-mutant profiles, treatment with the dual PI3K/mTOR inhibitor gedatolisib combined with the JAK inhibitor ruxolitinib (B1666119) resulted in a more significant inhibition of leukemia proliferation compared to either drug used alone. nih.govresearchgate.net Similarly, in Ph-like ALL models characterized by ABL/PDGFR-mutant rearrangements, the combination of gedatolisib with the ABL inhibitor dasatinib (B193332) showed superior efficacy. nih.govresearchgate.net

Studies in myeloproliferative neoplasms (MPNs) have also highlighted the benefits of this combination strategy. The combination of ruxolitinib with a dual PI3K/mTOR inhibitor, BEZ235, was more effective at suppressing proliferation and inducing apoptosis in MPN cell models and primary CD34+ myelofibrosis cells than either agent individually. mdpi.com This co-treatment also led to reduced splenomegaly and improved survival in a JAK2-V617F knock-in mouse model. mdpi.com Another study using various pan-class I PI3K inhibitors (like ZSTK474 and GDC0941) with JAK inhibitors (ruxolitinib and TG101348) confirmed strong synergistic inhibition in hematopoietic cells expressing mutant JAK2 (V617F) or thrombopoietin receptor (TpoR W515L). nih.gov This effect was specific to the cytokine receptor/JAK2 pathway, as it was not observed in Bcr-Abl transformed cells. nih.gov

For Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL), combining PI3K isoform inhibitors with anti-Bcr-Abl drugs has demonstrated increased anti-leukemic activity. nih.govoncotarget.comnih.gov The combination of PI3K inhibitors such as the pan-PI3K inhibitor ZSTK474, the p110α inhibitor BYL719, or the dual p110γ/p110δ inhibitor IPI145 with ABL inhibitors like imatinib (B729), nilotinib, and GZD824 led to a marked synergistic decrease in cell viability and an increase in apoptosis and autophagy in Ph+ B-ALL cell lines. nih.govoncotarget.comnih.gov Furthermore, in models of Ph+ ALL, a dual PI3K/mTOR inhibitor, PI-103, was more effective than rapamycin (B549165) at augmenting the effects of imatinib in suppressing the survival of mouse pre-B-ALL cells and primary human Ph+ ALL progenitors. ucsf.edu

The table below summarizes key preclinical findings for the combination of PI3K inhibitors with JAK or ABL inhibitors.

Cancer ModelPI3K Inhibitor(s)JAK/ABL Inhibitor(s)Key Findings
Ph-like ALL (CRLF2/JAK-mutant)Gedatolisib (PI3K/mTOR)Ruxolitinib (JAK)More effective inhibition of ALL proliferation than monotherapy; enhanced survival. nih.govresearchgate.net
Ph-like ALL (ABL/PDGFR-mutant)Gedatolisib (PI3K/mTOR)Dasatinib (ABL)Superior efficacy in inhibiting ALL proliferation compared to single agents. nih.govresearchgate.net
Myeloproliferative Neoplasms (MPN)BEZ235 (PI3K/mTOR)Ruxolitinib (JAK)Suppressed proliferation, induced apoptosis, reduced splenomegaly, and improved survival in mouse models. mdpi.com
MPN (JAK2 V617F)ZSTK474, GDC0941 (pan-PI3K)Ruxolitinib, TG101348 (JAK)Strong synergistic inhibition of cell growth; reduced spleen weight in mouse models. nih.gov
Ph+ B-ALLZSTK474, BYL719, IPI145Imatinib, Nilotinib, GZD824 (ABL)Synergistic decrease in cell viability; induction of apoptosis and autophagy. nih.govoncotarget.comnih.gov
Ph+ ALLPI-103 (PI3K/mTOR)Imatinib (ABL)Synergized to suppress survival of mouse and human leukemia cells. ucsf.edu

Synergistic Effects and Rationales for Combination

The combination of PI3K inhibitors with JAK or ABL inhibitors is underpinned by strong biological rationales, leading to observed synergistic effects in preclinical models. google.comacs.org

Rationale with JAK Inhibitors: The primary rationale for combining PI3K and JAK inhibitors stems from their interconnected signaling pathways, particularly in MPNs and other hematologic cancers. tandfonline.com Constitutive activation of the JAK/STAT pathway is a hallmark of MPNs, and this aberrant signaling also activates the downstream PI3K pathway. mdpi.comtandfonline.com The PI3K pathway can therefore function as a rescue pathway, allowing tumor cells to survive and proliferate despite JAK inhibition. tandfonline.com This provides a clear rationale for dual blockade to achieve a more comprehensive and durable response. mdpi.comtandfonline.com Combining PI3K and JAK inhibitors has been shown to achieve maximal inhibition of downstream effectors like STAT5. mdpi.com Furthermore, this combination can target the inflammatory cytokine milieu that contributes to the expansion of malignant cells. tandfonline.com The goal of this combination is to deepen the response, prevent or overcome resistance to JAK inhibitors, and improve clinical outcomes. tandfonline.comresearchgate.net

Rationale with ABL Inhibitors: In Ph+ leukemias, the BCR-ABL oncoprotein is the primary driver of leukemogenesis, and it constitutively activates multiple downstream signaling pathways, including the PI3K/Akt/mTOR cascade. ucsf.edupnas.org This pathway is critical for the survival, growth, and proliferation of leukemic cells. nih.govpnas.org While ABL kinase inhibitors like imatinib are effective, resistance can develop, and they may not fully eradicate leukemic stem cells. plos.org The PI3K pathway can act as a key survival pathway that is not completely shut down by ABL inhibition alone. spandidos-publications.com In some contexts, the PI3K/Akt/mTOR pathway has been shown to be nearly independent of NUP214-ABL1 signaling, making a strong case for co-targeting both pathways to achieve a synergistic cytotoxic effect. nih.gov Therefore, the simultaneous inhibition of both BCR-ABL and the PI3K pathway is a rational strategy to induce a more profound anti-leukemic effect, enhance apoptosis, and potentially prevent the emergence of resistance. ucsf.eduplos.org

Observed Synergistic Effects: Preclinical studies have consistently reported synergistic interactions between PI3K inhibitors and JAK or ABL inhibitors across various models. Synergy is formally defined as an effect produced by the action of two agents that is greater than the simple sum of their individual effects. google.com

The table below details the observed synergistic outcomes from combining these inhibitors.

Combination TypeCancer Model(s)Observed Synergistic Effects
PI3K/mTOR + JAK InhibitorMyeloproliferative Neoplasms (MPN)Decreased proliferation in mouse models and clonogenic assays with patient cells; improved splenomegaly and survival in a mouse model at doses lower than effective single-agent doses. tandfonline.com
pan-PI3K + JAK InhibitorHematopoietic cells (JAK2 V617F)Strong synergistic inhibition of cell growth. nih.gov
PI3K/mTOR + JAK InhibitorPh-like ALL (CRLF2/JAK-mutant)Significantly enhanced inhibition of ALL proliferation and prolonged animal survival compared to monotherapy. nih.govresearchgate.net
PI3K/mTOR + ABL InhibitorPh-like ALL (ABL/PDGFR-mutant)Superior efficacy and enhanced inhibition of ALL proliferation compared to monotherapy. nih.govresearchgate.net
PI3K Isoform Inhibitors + ABL InhibitorsPh+ B-ALL cell linesMarkedly synergistic decrease in cell viability and induction of apoptosis and autophagy. nih.govoncotarget.com
PI3K/mTOR + ABL InhibitorNUP214-ABL1+ T-ALLSignificant synergistic cytotoxic effect; increased cell cycle arrest and apoptosis compared to single agents. nih.gov
PI3K/mTOR + ABL InhibitorBCR/ABL+ CMLSynergistic cell cycle arrest and activation of apoptosis pathways. pnas.org

Mechanisms of Resistance to Pi3k|a in 14 and Pi3k Inhibitors

Acquired Resistance Mechanisms

Acquired resistance emerges during treatment as cancer cells evolve to overcome the drug's inhibitory effects. This process involves dynamic changes in cellular signaling and phenotype.

Cancer cells can develop resistance to PI3K inhibitors through intrinsic adaptive responses, also known as compensatory mechanisms or feedback loops. nih.govresearchgate.net These responses often lead to the reactivation of the PI3K pathway, limiting the effectiveness of the therapeutic compounds. nih.govresearchgate.net The inability to sufficiently downregulate the pathway to levels required for a tumor response is a major factor in the limited clinical success of many PI3K inhibitors. nih.govresearchgate.net These adaptive mechanisms can involve the reactivation of the target pathway or the activation of parallel survival pathways, allowing cancer cells to develop drug tolerance and continue to proliferate. nih.govconsensus.appconsensus.app

Cellular plasticity describes the ability of cancer cells to change their characteristics, which can contribute to drug tolerance and resistance. consensus.appfrontiersin.org This can manifest as changes in the cell's phenotype or a restructuring of its signaling networks, enabling the cells to evade the effects of PI3K inhibition. consensus.appconsensus.app A well-documented example of cellular plasticity is the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire mesenchymal features. nih.gov An EMT-related gene signature has been associated with resistance to PI3K inhibitors in non-small cell lung cancer. aacrjournals.org This transition can be driven by various signaling pathways and contributes to therapeutic resistance and tumor progression. frontiersin.org

Kinome reprogramming is a key adaptive mechanism where cancer cells rewire their network of kinase-mediated signaling pathways to bypass the inhibition of a specific target like PI3K. consensus.appconsensus.appoup.com Upon treatment with PI3K inhibitors, cancer cells can activate alternative kinases and pathways to maintain survival and growth signals. consensus.app For instance, studies have shown that resistance to PI3K pathway inhibitors in breast cancer is associated with the maintenance of activity in kinases such as Aurora Kinase A (AURKA). ucsf.edunih.govbiorxiv.org This reprogramming can lead to the activation of parallel pathways, such as the MEK/ERK pathway, which compensates for the blocked PI3K signaling. consensus.appconsensus.app The dynamic nature of the kinome allows for a flexible response to therapeutic pressure, presenting a significant hurdle for targeted therapies. nih.gov

Mechanism Description Key Mediators References
Adaptive Responses Intrinsic compensatory mechanisms that reactivate the PI3K pathway or activate parallel survival pathways following inhibition.Feedback loops, compensatory signaling nih.govresearchgate.netconsensus.appconsensus.app
Cellular Plasticity Changes in cellular phenotype and signaling networks that allow cells to tolerate and evade drug effects.Epithelial-to-Mesenchymal Transition (EMT) consensus.appconsensus.appfrontiersin.orgnih.govaacrjournals.org
Kinome Reprogramming Rewiring of the entire network of cellular kinases to activate alternative survival pathways.AURKA, MEK1/2, ErbB family consensus.appconsensus.appucsf.edunih.govbiorxiv.org

Specific Molecular Mechanisms of Resistance

Underlying the broader adaptive responses are specific molecular events that confer resistance to PI3K inhibitors. These often involve the reactivation of signaling cascades upstream or parallel to the inhibited target.

A frequent mechanism of resistance is the reactivation of receptor tyrosine kinases (RTKs), which are cell surface receptors that initiate the PI3K signaling cascade. nih.govresearchgate.net Inhibition of the PI3K pathway can trigger feedback mechanisms that lead to the upregulation and/or phosphorylation of various RTKs. aacrjournals.orgmdpi.comaacrjournals.org

AXL: The receptor tyrosine kinase AXL is a key mediator of resistance to PI3Kα inhibitors. nih.govnih.gov In squamous cell carcinomas, cells that become resistant to the PI3Kα inhibitor BYL719 (Alpelisib) show overexpression of AXL. nih.gov AXL can dimerize with and phosphorylate the Epidermal Growth Factor Receptor (EGFR), leading to PI3K-independent activation of mTOR through the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC) pathway. nih.govspandidos-publications.com This bypass mechanism sustains tumor cell proliferation despite the presence of the PI3K inhibitor. nih.govmdpi.com

IGF1R: The Insulin-like Growth Factor 1 Receptor (IGF1R) is another RTK frequently implicated in resistance. mdpi.commdpi.com Inhibition of the PI3K/AKT pathway can lead to the upregulation of IGF1R expression. mdpi.com This is often mediated by the FOXO family of transcription factors, which become active when their negative regulation by AKT is removed. aacrjournals.orgmdpi.com The resulting increase in IGF1R signaling can reactivate both the PI3K and MAPK pathways, thereby circumventing the inhibitor's effects. mdpi.comnih.govashpublications.org In some cancers, upregulation of IGF2, the ligand for IGF1R, is observed in cells with acquired resistance to PI3K inhibitors. mdpi.com

FGFR: The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, can also drive resistance. thno.org Overexpression of FGFR1 has been shown to promote resistance to the PI3K inhibitor alpelisib (B612111) in breast cancer cells. nih.gov This resistance is mediated by the sustained activation of downstream signaling pathways that compensate for PI3K inhibition. nih.gov In glioblastoma, FGFR1 can interact with another RTK, Tie2, to induce adaptive resistance to PI3K inhibitors by upregulating the Aurora A/PLK1/CDK1 signaling axis. aacrjournals.orgnih.gov

ErbB Family: The ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3), plays a crucial role in resistance. mdpi.comspandidos-publications.compreprints.org Inhibition of PI3K or AKT can relieve a negative feedback loop, leading to increased transcription and phosphorylation of HER3. aacrjournals.orgmdpi.comspandidos-publications.com Since HER3 is a potent activator of the PI3K pathway, its upregulation provides a mechanism for rapid reactivation of signaling. aacrjournals.orgaacrjournals.org This feedback activation of ErbB receptors can limit the therapeutic efficacy of PI3K inhibitors. mdpi.comnih.gov

The PI3K signaling network is regulated by numerous negative feedback loops. When a PI3K inhibitor is introduced, it disrupts these loops, which can paradoxically lead to the reactivation of the very pathway it is designed to block. mdpi.comlenus.ie

A primary example involves the transcription factor FOXO. aacrjournals.org In normally functioning cells, AKT phosphorylates and inactivates FOXO, preventing it from entering the nucleus. aacrjournals.orgmdpi.com When PI3K inhibitors block AKT activity, this inhibition is lifted, allowing FOXO to translocate to the nucleus and promote the transcription of genes encoding several RTKs, including HER3 and IGF1R. aacrjournals.orgmdpi.com This leads to increased signaling input into the PI3K pathway, counteracting the inhibitor. aacrjournals.org

Another significant feedback mechanism involves insulin (B600854) signaling. PI3K inhibitors can block glucose uptake in cells, leading to elevated blood glucose levels (hyperglycemia). cancer.gov The body responds by releasing more insulin (hyperinsulinemia), which in turn can strongly reactivate the PI3K pathway via the insulin receptor and IGF1R, thereby overcoming the drug's effect. mdpi.comcancer.gov

Furthermore, cancer cells can activate compensatory parallel signaling pathways. The Ras/Raf/MEK/ERK (MAPK) pathway is a common escape route. mdpi.com When the PI3K pathway is inhibited, signaling can be rerouted through the MAPK pathway to maintain cell proliferation and survival. oaepublish.commdpi.com

RTK Family Mechanism of Resistance References
AXL Overexpression and dimerization with EGFR, leading to PI3K-independent mTOR activation via PLCγ-PKC. nih.govnih.govspandidos-publications.commdpi.com
IGF1R Upregulation via FOXO transcription factors, leading to reactivation of PI3K and MAPK pathways. aacrjournals.orgmdpi.commdpi.comnih.govashpublications.orgmdpi.com
FGFR Overexpression (FGFR1) and interaction with other RTKs (Tie2) to activate alternative signaling (Aurora A). thno.orgnih.govaacrjournals.orgnih.gov
ErbB (HER) Family Relief of negative feedback leading to increased transcription and phosphorylation (especially HER3), reactivating PI3K signaling. aacrjournals.orgmdpi.comspandidos-publications.compreprints.orgaacrjournals.orgmdpi.com

Feedback Loop Reactivation and Compensatory Pathway Activation

AKT-mTOR Pathway Rebound (e.g., through S6K1 induced IRS1 phosphorylation)

A critical mechanism of resistance to PI3K inhibitors involves the rebound activation of the downstream AKT-mTOR pathway. Inhibition of PI3K can disrupt negative feedback loops, leading to the reactivation of the very pathway the inhibitor is designed to block. mdpi.com One key player in this process is the ribosomal protein S6 kinase 1 (S6K1), a downstream effector of mTOR complex 1 (mTORC1).

Under normal conditions, S6K1 is involved in a negative feedback loop that modulates insulin signaling by phosphorylating insulin receptor substrate 1 (IRS1). nih.govnih.gov This phosphorylation can lead to the degradation of IRS1 and subsequent insulin resistance. nih.gov When PI3K inhibitors are administered, the resulting decrease in mTORC1 activity can alleviate this negative feedback, leading to de-repression of IRS1. mdpi.com This, in turn, can enhance signaling through the PI3K pathway, counteracting the effect of the inhibitor. mdpi.com

Studies have shown that in response to nutrient overload or certain cellular signals, S6K1 can phosphorylate IRS1 on multiple serine residues. nih.gov This phosphorylation event interferes with the normal function of IRS1, leading to reduced PI3K activation and insulin resistance. nih.govoup.comphysiology.org However, in the context of PI3K inhibition, the dynamics of this feedback loop can be altered, contributing to therapeutic resistance. Chronic inhibition of the mTORC1/S6K1 pathway has been observed to paradoxically increase insulin-induced PI3K activity, even while inhibiting downstream targets like AKT2. oup.comoup.com

Interactive Table: Key Proteins in AKT-mTOR Pathway Rebound

Protein Function in Pathway Rebound Research Findings
S6K1 Phosphorylates IRS1, leading to a negative feedback loop that can be disrupted by PI3K inhibitors, causing pathway rebound. mdpi.comnih.gov S6K1 is a key mediator of the negative feedback loop to insulin signaling. oup.com Its disruption can lead to increased PI3K activity. oup.com
IRS1 A key signaling molecule that, when de-repressed due to altered S6K1 activity, can reactivate the PI3K pathway. mdpi.com S6K1-mediated phosphorylation of IRS1 on specific serine residues is a critical step in inducing insulin resistance. nih.govphysiology.org
mTORC1 A central regulator of cell growth and metabolism that controls S6K1 activity. researchgate.net Its inhibition can lead to complex feedback responses. mdpi.com Inhibition of mTORC1 can lead to the de-repression of S6K1's substrate IRS1, enhancing PI3K signaling. mdpi.com
MEK/ERK Pathway Activation

Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway is another significant mechanism of resistance to PI3K inhibitors. tandfonline.com The PI3K/AKT/mTOR and MAPK/ERK pathways are two major signaling cascades that regulate cell proliferation, survival, and differentiation, and there is considerable crosstalk between them. cancerbiomed.org

When the PI3K pathway is inhibited, cancer cells can adapt by upregulating the MAPK/ERK pathway to maintain proliferative signals. tandfonline.com This compensatory activation can occur through various mechanisms, including the release of negative feedback from the PI3K pathway to the MAPK pathway. For instance, AKT can phosphorylate and inhibit RAF, so when AKT is inhibited, this suppression is lifted, potentially leading to MAPK pathway activation.

Conversely, resistance to MEK inhibitors has been associated with the activation of the PI3K pathway. oup.comaacrjournals.orgoncotarget.com This reciprocal relationship highlights the intricate signaling network within cancer cells. In some contexts, the combined inhibition of both the PI3K and MEK pathways has been shown to be more effective than targeting either pathway alone, overcoming this resistance mechanism. cancerbiomed.org Studies in colorectal cancer cells have demonstrated that the addition of EGFR ligands can overcome the growth-inhibitory effects of a PI3K inhibitor through the activation of the MAPK pathway. genesandcancer.com

Genomic Alterations Leading to Resistance

Secondary PIK3CA Mutations (e.g., within catalytic pocket - Gln859, Trp780)

Acquired secondary mutations in the PIK3CA gene itself can emerge as a mechanism of resistance to PI3Kα inhibitors. aacrjournals.orgnih.govmassgeneral.orgeurekalert.orgascopost.com These mutations can occur within the drug-binding pocket of the p110α catalytic subunit, altering its structure and reducing the binding affinity of the inhibitor. eurekalert.orgascopost.com This is analogous to a lock being changed so the key no longer fits. eurekalert.org

A study of patients with advanced breast cancer who developed resistance to PI3Kα inhibitors identified several such secondary mutations. aacrjournals.orgnih.gov Interestingly, some of these mutations conferred differential sensitivity to various PI3K inhibitors, suggesting that the specific mutation can determine the efficacy of subsequent treatments. nih.gov The development of novel allosteric inhibitors that bind to a different site on the PI3Kα protein has shown promise in overcoming resistance caused by these secondary mutations. nih.govresearchgate.net

PTEN Loss (acquired)

The loss of function of the tumor suppressor gene PTEN is a well-established mechanism of resistance to PI3K inhibitors. genesandcancer.comaacrjournals.orgnih.govresearchgate.netmdpi.comcancernetwork.com PTEN is a phosphatase that counteracts the activity of PI3K by dephosphorylating PIP3. Its loss leads to the accumulation of PIP3 and constitutive activation of the PI3K pathway, rendering inhibitors that target p110α less effective. mdpi.com

Acquired loss of PTEN has been observed in patients who initially responded to PI3Kα-specific inhibitors but later developed resistance. cancernetwork.com In such cases, the tumor cells can become dependent on other PI3K isoforms, such as p110β, for their survival and proliferation. mdpi.commdpi.com This isoform switching highlights the complexity of targeting the PI3K pathway and suggests that dual inhibition of p110α and p110β may be necessary in PTEN-deficient tumors. mdpi.comnih.gov However, research has also indicated that PTEN loss alone may not be sufficient to induce resistance and often works in concert with other mechanisms, such as the activation of the MAPK pathway. genesandcancer.com

Activating AKT1 Mutations

The acquisition of activating mutations in AKT1, a key downstream effector of PI3K, can also confer resistance to PI3K inhibitors. aacrjournals.orgnih.govresearchgate.net These mutations, such as the E17K substitution, can lead to constitutive activation of AKT, bypassing the need for upstream PI3K signaling. tandfonline.com Therefore, even if PI3K is effectively inhibited, the downstream signaling cascade remains active, promoting cell survival and proliferation.

Studies have identified activating AKT1 mutations in patients who have developed resistance to PI3Kα inhibitors. aacrjournals.org The presence of AKT1 and PIK3CA mutations are often mutually exclusive. tandfonline.com The development of AKT1 mutations as a resistance mechanism underscores the importance of monitoring for such alterations in patients undergoing PI3K-targeted therapy.

eIF4E Gene Amplification

Amplification of the gene encoding the eukaryotic translation initiation factor 4E (eIF4E) represents another mechanism of resistance to PI3K pathway inhibitors. aacrjournals.orgnih.govnih.gov eIF4E is a downstream component of the PI3K/AKT/mTOR pathway and plays a crucial role in cap-dependent translation of mRNAs that encode proteins involved in cell proliferation and survival. aacrjournals.org

Inhibition of the PI3K/mTOR pathway is intended to suppress the activity of eIF4E. However, if the eIF4E gene is amplified, the increased levels of the eIF4E protein can overcome the inhibitory effects of the drug. aacrjournals.orgnih.gov This allows for the continued translation of pro-survival proteins, thereby promoting resistance. nih.gov Research has shown that resistance to a dual PI3K/mTOR inhibitor was associated with the amplification of the eIF4E gene. nih.govoncotarget.com

Interactive Table: Genomic Alterations and Resistance to PI3K Inhibitors

Genomic Alteration Mechanism of Resistance Clinical/Research Relevance
Secondary PIK3CA Mutations Alter the drug-binding pocket, reducing inhibitor efficacy. eurekalert.orgascopost.com Observed in patients with acquired resistance. aacrjournals.orgnih.gov May be overcome by allosteric inhibitors. nih.govresearchgate.net
Acquired PTEN Loss Leads to constitutive PI3K pathway activation and potential isoform switching. mdpi.commdpi.comcancernetwork.com A common mechanism of resistance to PI3Kα inhibitors. cancernetwork.comaacrjournals.org May necessitate dual isoform inhibition. mdpi.comnih.gov
Activating AKT1 Mutations Bypasses the need for upstream PI3K signaling by constitutively activating AKT. tandfonline.comaacrjournals.org Identified in patients with acquired resistance to PI3K inhibitors. aacrjournals.orgnih.govresearchgate.netnih.gov
eIF4E Gene Amplification Increased eIF4E protein levels overcome pathway inhibition, promoting translation of pro-survival mRNAs. aacrjournals.orgnih.govnih.gov Linked to resistance to dual PI3K/mTOR inhibitors. nih.govoncotarget.com
Mutations in Downstream Targets (e.g., PDK1, mTOR)

Mutations in downstream components of the PI3K/AKT/mTOR pathway can confer resistance to PI3K inhibitors by sustaining signaling activity despite the blockade of PI3K.

PDK1 (3-phosphoinositide-dependent kinase 1): PDK1 is a crucial kinase that acts downstream of PI3K and is responsible for activating AKT and other kinases. mdpi.complos.org In some contexts, cancer cells can become dependent on PDK1 for survival, independent of AKT. researchgate.net For instance, in breast cancer cells with PIK3CA mutations that are resistant to the PI3Kα inhibitor BYL719 (alpelisib), the resistance can be mediated by a PDK1-SGK axis that maintains mTORC1 activity even when AKT is inhibited. mdpi.comresearchgate.netmdpi.com Inhibition of PDK1 has been shown to sensitize resistant cells to PI3Kα inhibitors. mdpi.comresearchgate.net Furthermore, PDK1 can regulate c-Myc, and its inhibition can abolish c-Myc phosphorylation, thereby increasing sensitivity to mTOR inhibitors. nih.gov

mTOR (mammalian target of rapamycin): As a key downstream effector of the PI3K/AKT pathway, mTOR integrates signals to control cell growth and proliferation. wikipedia.org While mutations in mTOR itself are not a common mechanism of resistance, the pathway's intricate feedback loops can contribute. mdpi.com For example, inhibition of mTORC1 can lead to a feedback activation of AKT, which can dampen the therapeutic effect. oaepublish.comnih.gov Dual PI3K/mTOR inhibitors have been developed to counteract this feedback loop. nih.govoaepublish.com

Downstream TargetRole in Resistance to PI3K InhibitorsAssociated Findings
PDK1 Sustains downstream signaling, often independent of AKT, through activation of other kinases like SGK. Can also regulate c-Myc phosphorylation. mdpi.comresearchgate.netmdpi.comnih.govInhibition of PDK1 can re-sensitize resistant breast cancer cells to PI3Kα inhibitors. mdpi.comresearchgate.net
mTOR Feedback loops involving mTORC1 can lead to the reactivation of AKT, mitigating the effect of PI3K inhibition. oaepublish.comnih.govDual PI3K/mTOR inhibitors are designed to overcome this resistance mechanism. nih.govoaepublish.com

Uncoupling of Proliferation from PI3K-AKT-mTOR Dependence (e.g., c-MYC, eIF4E)

A significant mechanism of resistance involves the cancer cells' ability to uncouple their proliferative machinery from the control of the PI3K-AKT-mTOR pathway. aacrjournals.orgnih.gov This is often achieved through the amplification or overexpression of downstream effectors like c-MYC and eIF4E. aacrjournals.orgnih.govpnas.org

c-MYC: This potent oncogene can be activated through various mechanisms, including genomic amplification or increased signaling from pathways like NOTCH. aacrjournals.org Overexpression of c-MYC can bypass the need for PI3K signaling to drive proliferation. nih.govpnas.org Studies have shown that c-MYC amplification can confer resistance to both pan-PI3K inhibitors and dual PI3K/mTOR inhibitors. pnas.orgmdpi.com Co-targeting c-MYC and PI3K has been shown to have synergistic anti-leukemic effects. tandfonline.com

eIF4E (eukaryotic translation initiation factor 4E): This factor is a critical component of the cap-dependent translation machinery and is regulated by the PI3K-AKT-mTOR pathway. aacrjournals.org Amplification of the eIF4E gene and subsequent protein overexpression can render cells resistant to PI3K/mTOR inhibitors by maintaining protein translation necessary for proliferation, even when upstream signaling is blocked. pnas.orgportlandpress.com Interestingly, eIF4E is a known target of c-MYC, suggesting a cooperative role in mediating resistance. pnas.org

EffectorMechanism of UncouplingImpact on PI3K Inhibitor Sensitivity
c-MYC Genomic amplification or activation via other pathways (e.g., NOTCH) allows for continued proliferation drive, bypassing PI3K pathway inhibition. nih.govaacrjournals.orgpnas.orgConfers resistance to pan-PI3K and dual PI3K/mTOR inhibitors. pnas.orgmdpi.com
eIF4E Gene amplification and protein overexpression maintain cap-dependent translation, allowing for the synthesis of proteins required for proliferation despite PI3K/mTOR blockade. pnas.orgportlandpress.comMediates resistance to PI3K/mTOR inhibitors, often in cooperation with c-MYC. pnas.org

Androgen Receptor Feedback

In certain cancers, such as prostate cancer and luminal androgen receptor (AR) positive triple-negative breast cancer, a reciprocal feedback loop exists between the AR and the PI3K/AKT pathway. thno.orgfrontiersin.orgmdpi.com Inhibition of the PI3K pathway can lead to an upregulation and activation of the AR and its target genes. frontiersin.orgmdpi.commdpi.com This activation of AR signaling can then promote cell survival and proliferation, thereby conferring resistance to the PI3K inhibitor. mdpi.commdpi.com Conversely, inhibiting the AR can lead to the activation of the PI3K pathway. mdpi.com This bidirectional crosstalk highlights the complexity of targeting these pathways and suggests that co-targeting both AR and PI3K may be necessary to overcome resistance in these specific cancer subtypes. plos.org

FOXO Targets and IRES-mediated Translation

Another layer of resistance involves the FOXO family of transcription factors and alternative mechanisms of protein translation.

FOXO Targets: The FOXO transcription factors are negatively regulated by AKT. When AKT is inhibited by PI3K inhibitors, FOXO proteins translocate to the nucleus and activate the transcription of various target genes. nih.govnih.gov Some of these target genes encode for receptor tyrosine kinases (RTKs) like HER3 and IGF-1R. nih.govnih.gov The upregulation of these RTKs can reactivate the PI3K pathway or other parallel survival pathways, leading to resistance. nih.govcore.ac.uk

IRES-mediated Translation: In response to cellular stress, such as that induced by PI3K/mTOR inhibition, cells can switch from the standard cap-dependent mechanism of translation to a cap-independent mechanism mediated by internal ribosome entry sites (IRES). aacrjournals.orgnih.gov Several FOXO target genes contain IRES elements in their messenger RNA (mRNA). nih.govbrandeis.edu This allows for their continued translation and the production of pro-survival proteins even when general cap-dependent translation is suppressed by the PI3K inhibitor, representing a conserved resistance mechanism. aacrjournals.orgnih.govcore.ac.uk

MechanismDescriptionConsequence for PI3K Inhibition
FOXO Target Upregulation Inhibition of AKT leads to nuclear translocation of FOXO, which upregulates transcription of receptor tyrosine kinases (RTKs). nih.govnih.govIncreased RTK expression reactivates the PI3K pathway or parallel survival pathways, causing resistance. nih.govcore.ac.uk
IRES-mediated Translation Under stress from PI3K inhibition, cells use IRES elements to translate specific mRNAs, including those for FOXO targets, bypassing cap-dependent translation. aacrjournals.orgnih.govbrandeis.eduSustained production of pro-survival proteins, contributing to resistance. aacrjournals.orgnih.govcore.ac.uk

Overexpression of INPP4B (reduced sensitivity)

The role of the inositol (B14025) polyphosphate 4-phosphatase type II (INPP4B) in the context of PI3K inhibitor sensitivity is complex and appears to be context-dependent. ucsf.edu INPP4B is a phosphatase that hydrolyzes PI(3,4)P2. frontiersin.org

In some cancer types, INPP4B acts as a tumor suppressor, and its loss is associated with poor outcomes. frontiersin.org However, in PTEN-null triple-negative breast cancer cell lines, a contradictory role has been observed. In this specific setting, the overexpression of INPP4B has been shown to increase pAkt levels and confer resistance to PI3K inhibitors. ucsf.edunih.gov Conversely, the loss of INPP4B in these cells decreased pAkt levels and sensitized them to PI3K inhibitors. ucsf.edunih.govaacrjournals.org This suggests that in certain genetic backgrounds, high levels of INPP4B may unexpectedly promote signaling downstream of PI3K, thereby reducing the efficacy of its inhibitors.

Strategies to Overcome Resistance to Pi3k|a in 14

Rational Combination Therapies

Combining PI3K|A-IN-14 with other targeted agents is a primary strategy to enhance efficacy and overcome resistance. The rationale is to block compensatory signaling pathways that are activated when the PI3Kα pathway is inhibited. nih.gov

Dual PI3K Pathway Blockade: Resistance to a PI3Kα-specific inhibitor like this compound can arise from signaling reactivation through other PI3K isoforms (e.g., PI3Kβ) or downstream effectors like AKT and mTOR. mdpi.comresearchgate.net Combining this compound with inhibitors of PI3Kβ, AKT, or mTOR aims to create a more comprehensive pathway shutdown. researchgate.netmdpi.com For instance, in preclinical models, adding an mTOR inhibitor like everolimus (B549166) to a PI3Kα inhibitor reversed resistance. nih.gov

Combination with Endocrine Therapy: In hormone receptor-positive (HR+) breast cancer, there is significant crosstalk between the estrogen receptor (ER) and PI3K pathways. Upregulation of the PI3K pathway is a known mechanism of endocrine resistance. frontiersin.orgcancernetwork.com Combining this compound with ER degraders like fulvestrant (B1683766) has shown synergistic antitumor activity in PIK3CA-mutated, ER-positive breast cancer. frontiersin.orgunicancer.fr

Combination with CDK4/6 Inhibitors: Cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) are a standard of care in HR+ breast cancer. Resistance to CDK4/6i can involve activation of the PI3K pathway. Preclinical studies have shown that combining a PI3Kα inhibitor with a CDK4/6i can have a synergistic effect, inducing apoptosis and suppressing tumor growth in resistant models. frontiersin.orgmdpi.com

Combination with Other Targeted Agents: Reactivation of receptor tyrosine kinases (RTKs) like HER2, EGFR, and IGF1R can limit the effectiveness of PI3K inhibitors. nih.govnih.gov In HER2-positive cancers with PIK3CA mutations, combining this compound with anti-HER2 therapies is a rational approach to prevent resistance. nih.govfrontiersin.org Similarly, in ovarian cancer models, resistance to the PI3K inhibitor taselisib (B612264) was mediated by IGF1R upregulation, and combining it with an IGF1R inhibitor showed potent anti-tumor activity. nih.gov

Combination Strategy Rationale Example Agents (in combination with a PI3Kα inhibitor) Supporting Findings
Dual PI3K Pathway Blockade Overcomes resistance from pathway reactivation via other isoforms or downstream nodes. mdpi.comresearchgate.netmTOR inhibitors (e.g., Everolimus), AKT inhibitors (e.g., Capivasertib). mdpi.comfrontiersin.orgCombination of a PI3Kα inhibitor with everolimus reversed resistance in preclinical models. nih.gov
Endocrine Therapy Targets crosstalk between ER and PI3K pathways in HR+ cancers. frontiersin.orgcancernetwork.comFulvestrant, Letrozole. frontiersin.orgunicancer.frAlpelisib (B612111) plus fulvestrant improved progression-free survival in patients with PIK3CA-mutated, HR+ advanced breast cancer. mdpi.com
CDK4/6 Inhibitors Addresses PI3K pathway activation as a mechanism of resistance to CDK4/6i. frontiersin.orgRibociclib, Palbociclib (B1678290), Abemaciclib. mdpi.comThe combination of Alpelisib and Ribociclib showed synergistic effects in colorectal cancer models. mdpi.com
RTK Inhibitors Blocks compensatory signaling from receptor tyrosine kinases like HER2, EGFR, and IGF1R. nih.govnih.govAnti-HER2 agents (e.g., Trastuzumab), IGF1R inhibitors (e.g., AEW541). frontiersin.orgnih.govDual inhibition of PI3K and IGF1R showed potent anti-tumor activity in PIK3CA-driven ovarian cancer models. nih.gov
PLK1 Inhibitors Targets cell cycle progression and survival pathways that may be upregulated in resistant tumors.Onvansertib (B609756). mdpi.comCombination of onvansertib and alpelisib showed robust anti-tumor activity in PIK3CA-mutant HR+ breast cancer models resistant to standard therapies. mdpi.com

Targeting Novel Downstream Effectors

When resistance to this compound occurs, cancer cells can become dependent on other downstream signaling molecules. Identifying and targeting these novel effectors offers a way to bypass the initial resistance mechanism.

One such effector is Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). Research has shown that SGK3 can mediate resistance to PI3Kα inhibitors by activating the GSK3β/β-catenin signaling pathway, which promotes cancer stemness. ijbs.com In breast cancer models resistant to the PI3Kα inhibitor alpelisib, targeting SGK3, either through genetic knockdown or with a specific inhibitor, restored sensitivity to the drug and achieved maximum inhibition of tumor growth. ijbs.com This highlights SGK3 as a promising therapeutic target for patients who have developed resistance to PI3Kα inhibitors. ijbs.com

Another downstream pathway that can be activated is the RAS/MAPK pathway. nih.govmdpi.com Dual inhibition of the PI3K and MAPK pathways has shown increased antiproliferative activity in certain cancer models, suggesting that targeting effectors like MEK or ERK could be a valid strategy in resistant tumors. nih.gov

Development of Next-Generation PI3K Inhibitors

To counter resistance, particularly that which arises from new mutations in the PIK3CA gene, next-generation inhibitors with different mechanisms of action are being developed. researchgate.neteurekalert.org

Traditional PI3Kα inhibitors like this compound are "orthosteric," meaning they bind to the same site as ATP (the enzyme's natural substrate). aacrjournals.org Resistance can occur through secondary mutations in PIK3CA that change the shape of this binding pocket, preventing the drug from fitting effectively. massgeneral.orgaacrjournals.org

Acquired resistance to a PI3Kα-specific inhibitor can sometimes involve the activation of other PI3K isoforms, such as PI3Kβ, especially in cancers with PTEN loss. mdpi.com In this scenario, the initial inhibition of PI3Kα is bypassed by increased signaling through the PI3Kβ isoform. mdpi.com This provides a strong rationale for the development and use of inhibitors that specifically target the isoform responsible for the resistance. For example, using a PI3Kβ-specific inhibitor in PTEN-null cells has been shown to decrease signaling and tumor cell growth where a PI3Kα inhibitor alone had no effect. mdpi.com This highlights the need for isoform-specific agents that can be deployed once the specific mechanism of resistance has been identified. mdpi.comnih.gov

Inhibitor Type Mechanism of Action Advantage in Overcoming Resistance Example Compounds
Allosteric PI3Kα Inhibitors Binds to a non-ATP site, changing the enzyme's conformation to an inactive state. eurekalert.orgrsc.orgCan overcome resistance from secondary mutations in the ATP-binding pocket. aacrjournals.orgaacrjournals.org More selective for mutant PI3Kα. news-medical.netresearchgate.netRLY-2608, STX-478, LOXO-783. researchgate.netnews-medical.net
Isoform-Specific Inhibitors Selectively targets a specific PI3K isoform (e.g., β, δ, γ) that may be driving resistance. mdpi.comnih.govEffective when resistance is caused by upregulation of a different PI3K isoform (e.g., PI3Kβ in PTEN-loss tumors). mdpi.comGSK2636771 (PI3Kβ inhibitor). nih.gov

Personalized Approaches Based on Genomic and Pathway Alterations

A personalized medicine approach, guided by the specific genetic and molecular profile of a patient's tumor, is crucial for overcoming resistance. nih.govoatext.com This involves comprehensive genomic profiling, often using next-generation sequencing, to identify the exact mechanisms driving resistance in an individual. nih.govfrontiersin.org

Genomic Profiling: By analyzing tumor DNA before and after treatment, it's possible to identify new mutations or alterations that confer resistance. nih.govaacrjournals.org For example, identifying an acquired PTEN loss mutation after treatment with this compound would suggest a switch to a PI3Kβ inhibitor or an AKT inhibitor. mdpi.com Similarly, detecting secondary mutations in the PIK3CA gene itself could guide the use of a next-generation allosteric inhibitor. eurekalert.orgmassgeneral.org

Pathway Activation Analysis: Beyond just looking at gene mutations, assessing the activation status of entire signaling pathways can provide a more complete picture. ascopubs.org Gene expression signatures or analysis of phosphoproteins can reveal if compensatory pathways (like MAPK or others) have been activated, guiding the choice of a rational combination therapy. nih.govascopubs.org

Liquid Biopsies: The use of circulating tumor DNA (ctDNA) from blood samples allows for real-time monitoring of a tumor's genomic evolution. aacrjournals.orgnih.gov This enables clinicians to detect the emergence of resistance mutations early and adjust treatment strategies proactively, without needing repeated invasive tissue biopsies. massgeneral.org

Modulating Tumor Microenvironment

The tumor microenvironment (TME)—a complex ecosystem of cancer cells, immune cells, stromal cells, and blood vessels—plays a significant role in therapeutic resistance. aacrjournals.org The PI3K pathway is deeply involved in regulating the TME, particularly in creating an immunosuppressive environment that protects the tumor. mdpi.commdpi.com Strategies that modulate the TME can restore sensitivity to this compound.

Targeting Immunosuppressive Cells: The PI3K pathway, particularly through the δ and γ isoforms, promotes the function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com These cells dampen the anti-tumor immune response. Inhibiting PI3Kδ and PI3Kγ can reduce the activity of Tregs and MDSCs, thereby "reprogramming" the TME to be more immunologically active and enhancing the infiltration and function of cancer-killing CD8+ T cells. nih.govaacrjournals.orgbmj.com

Combination with Immunotherapy: By alleviating the immunosuppressive TME, PI3K inhibitors can make tumors more susceptible to immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies. nih.govmdpi.com Preclinical studies have shown that combining a PI3Kβ inhibitor with an anti-PD-1 antibody dramatically improved antitumor efficacy in melanoma models. nih.gov This suggests that combining this compound with specific PI3Kδ/γ inhibitors or with ICIs could be a powerful strategy to overcome resistance. mdpi.comnews-medical.net

Modulating Angiogenesis: The PI3K pathway is also involved in angiogenesis (the formation of new blood vessels that feed a tumor). PI3K inhibitors can affect the tumor vasculature. aacrjournals.org Some research suggests that low doses of PI3K inhibitors can "normalize" tumor blood vessels, improving their function and enhancing the delivery of other chemotherapy drugs or immune cells to the tumor core. aacrjournals.org

Conclusion and Future Research Directions for Pi3k|a in 14

Summary of Current Preclinical Understandings

Preclinical studies on selective PI3Kα inhibitors have established a foundational mechanism of action. These agents typically bind to the ATP-binding site of the p110α catalytic subunit of PI3K. researchgate.net This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in activating the PI3K/AKT/mTOR signaling pathway. researchgate.netaacrjournals.org The pathway is a master regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. aacrjournals.orgfrontiersin.orgamegroups.org

A key finding is that the anti-tumor activity of these inhibitors is often more pronounced in cancer models harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit. researchgate.netaacrjournals.org In these PIK3CA-mutant models, selective inhibitors have been shown to a greater extent than in wild-type cells to:

Reduce downstream pathway signaling: This is evidenced by decreased phosphorylation of key biomarkers such as AKT and PRAS40. researchgate.netaacrjournals.org

Inhibit cell proliferation: By blocking the pro-growth signals, the inhibitors can induce cell cycle arrest. researchgate.netspringermedizin.de

Induce apoptosis: The disruption of survival signaling leads to programmed cell death in cancer cells. researchgate.netaacrjournals.orgspringermedizin.de

Furthermore, some preclinical evidence suggests that certain PI3Kα inhibitors can selectively induce the degradation of the mutant p110α protein in a proteasome-dependent manner, further enhancing their targeted effect. researchgate.netaacrjournals.org In patient-derived xenograft (PDX) models of PIK3CA-mutant cancers, oral administration of selective PI3Kα inhibitors has resulted in significant tumor regressions. researchgate.netaacrjournals.org

Unresolved Questions and Knowledge Gaps

Despite promising preclinical data, significant questions remain that temper the straightforward clinical development of PI3Kα inhibitors.

Biomarkers of Response and Resistance: While PIK3CA mutations are a primary biomarker, not all patients with these mutations respond to therapy, and some without the mutation show sensitivity. dovepress.com The identification of robust, predictive biomarkers beyond PIK3CA status is a critical need for effective patient stratification. scientificarchives.com The full context of co-occurring mutations and the tumor microenvironment's influence are not completely understood. researchgate.net

Mechanisms of Resistance: Both primary and acquired resistance are major obstacles. scientificarchives.com Key unresolved issues include:

Feedback Loop Activation: Inhibition of PI3K can trigger compensatory feedback loops, such as the upregulation of receptor tyrosine kinases (RTKs) like HER3, which can reactivate the PI3K or parallel pathways (e.g., MAPK). scientificarchives.comnih.govnih.gov

Isoform Switching: Cancer cells may develop dependence on other PI3K isoforms, such as p110β, to bypass the α-specific blockade, particularly following the loss of the tumor suppressor PTEN. nih.gov

Downstream Mutations: The landscape of mutations in components downstream of PI3K that could confer resistance is not fully mapped.

Role of PI3K-Independent Functions: The full spectrum of Akt regulation and its non-redundant functions are not completely understood. nih.gov There may be PI3K-independent mechanisms for Akt activation that could limit the efficacy of PI3Kα inhibitors.

Optimal Therapeutic Combinations: While combination strategies are considered essential, the most effective and tolerable partners for PI3Kα inhibitors are still under investigation. nih.gov The dynamic and adaptive nature of cancer signaling pathways makes this a complex challenge. scientificarchives.com

Methodological Advancements for Future Research (e.g., advanced in vivo models, -omics approaches)

Addressing the existing knowledge gaps requires the deployment of sophisticated research methodologies. Future research on PI3K|A-IN-14 and similar compounds will benefit from the integration of advanced techniques that provide a more holistic view of tumor biology and drug response.

Methodological Advancement Application in PI3Kα Inhibitor Research Potential Insights References
Multi-Omics Profiling Integrating genomics, transcriptomics, proteomics, and phosphoproteomics to analyze tumor samples before, during, and after treatment.Identification of novel resistance mechanisms, discovery of predictive biomarkers, and a deeper understanding of signaling network reprogramming. frontiersin.orgaacrjournals.orgresearchgate.net
Single-Cell Multi-Omics Analyzing the molecular profile of individual cells within a tumor (e.g., scRNA-seq, CITE-seq).Decoding tumor heterogeneity, characterizing rare resistant cell populations, and mapping interactions within the tumor microenvironment (TME). mdpi.com
Patient-Derived Xenografts (PDXs) Implanting patient tumor tissue directly into immunodeficient mice to create more clinically relevant in vivo models.Testing efficacy and combination strategies in a model that retains the genetic diversity and architecture of the original human tumor. springermedizin.de
CRISPR-Based Functional Genomics Using CRISPR/Cas9 screening to systematically identify genes whose loss or activation confers sensitivity or resistance to PI3Kα inhibitors.Unbiased discovery of genetic determinants of drug response and identification of novel therapeutic targets for combination therapies.
Advanced Imaging Techniques Employing methods like PET imaging with specific tracers to non-invasively monitor pathway inhibition and pharmacodynamic responses in real-time.Assessing target engagement and early therapeutic response in preclinical models and clinical trials, helping to optimize dosing schedules. nih.gov

These advanced methodologies will be crucial for moving beyond simplistic models and capturing the complexity of tumor ecosystems, ultimately guiding more rational and personalized therapeutic strategies. springermedizin.deaacrjournals.org

Potential for Novel Therapeutic Applications (beyond current primary focus)

While the principal focus for PI3Kα inhibitors has been cancer, the central role of the PI3K pathway in cellular physiology suggests potential applications in other diseases.

Aging and Neurodegenerative Diseases: The PI3K/AKT/mTOR pathway is strongly linked to cellular aging and the progression of neurodegenerative conditions like Alzheimer's disease. acs.orgacs.org Dysregulation of this pathway is connected to hallmarks of aging, including genomic instability and mitochondrial dysfunction. acs.org Therefore, precisely targeted PI3Kα inhibitors could be explored for their potential to modulate these processes and serve as therapies for age-related diseases.

Infectious Diseases: The PI3K pathway is critical for the function of immune cells and is often exploited by pathogens, including bacteria and viruses, to facilitate host cell entry and evade immune responses. mdpi.com PI3K inhibitors could potentially be repurposed as host-directed therapies to modulate the immune response, control inflammation, and inhibit pathogen replication. mdpi.com

Overgrowth Syndromes: Somatic activating mutations in PIK3CA are the cause of various overgrowth syndromes (e.g., PROS). mdpi.com The development of selective and well-tolerated PI3Kα inhibitors offers a direct, disease-modifying therapeutic strategy for these rare conditions.

Future research into these areas could significantly broaden the therapeutic impact of compounds like this compound.

Challenges in Translating Preclinical Findings to Broader Impact

The journey from promising preclinical data to broad clinical and societal impact is fraught with challenges. For PI3Kα inhibitors, these hurdles are particularly pronounced.

Translational Challenge Description References
Preclinical vs. Clinical Efficacy A significant number of PI3K inhibitors have shown robust efficacy in preclinical models but have yielded disappointing results in clinical trials with only modest single-agent activity. scientificarchives.comresearchgate.netnih.gov
On-Target Toxicity Even with isoform-selective inhibitors, "on-target" inhibition of PI3Kα in normal tissues can lead to significant toxicities, most notably hyperglycemia and rash, which can limit dosing and duration. researchgate.netnih.gov
Patient Selection Suboptimal patient selection in early trials, often due to a lack of validated predictive biomarkers, has likely contributed to the limited success of these agents in broad populations. researchgate.netnih.gov
Acquired Resistance The emergence of therapeutic resistance through mechanisms like pathway reactivation or isoform switching remains a primary obstacle to achieving durable responses in patients. scientificarchives.comnih.govnih.gov
Combination Therapy Complexity While combinations are key, identifying the right partner drug, dosage, and schedule while managing overlapping toxicities is a major clinical development challenge. scientificarchives.comnih.gov

Overcoming these challenges will require a concerted effort involving innovative clinical trial designs, a deeper biological understanding of the PI3K pathway in diverse contexts, and the development of next-generation inhibitors with improved therapeutic windows. dovepress.comnih.gov

Q & A

Q. How can researchers ensure reproducibility when testing PI3Kα-IN-14 in multicentric studies?

  • Methodological Answer :
  • Standardize protocols via SOPs (e.g., cell passage number, serum lot).
  • Share raw data and code openly (e.g., GitHub repositories).
  • Use reference materials (e.g., NIST-tagged compounds) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.